2,6-Dichloroaniline-3,4,5-D3
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3,4,5-trideuterioaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1D,2D,3D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFXJULNGEPOI-CBYSEHNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)N)Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to 2,6-Dichloroaniline-3,4,5-D3: Chemical Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the deuterated compound 2,6-dichloroaniline-3,4,5-D3, alongside its non-deuterated analog, 2,6-dichloroaniline. This document details experimental protocols for synthesis and analysis, and explores the metabolic pathways and toxicological profile of these compounds, offering valuable insights for researchers in drug development and related scientific fields.
Core Chemical and Physical Properties
The introduction of deuterium at the 3, 4, and 5 positions of the phenyl ring in 2,6-dichloroaniline results in a stable, isotopically labeled compound primarily used as an internal standard in analytical studies. While many physical properties are similar to its non-deuterated counterpart, the difference in molecular weight is a key characteristic.
Table 1: Chemical and Physical Properties of this compound and 2,6-Dichloroaniline
| Property | This compound | 2,6-Dichloroaniline |
| CAS Number | 77435-48-4[1] | 608-31-1[2] |
| Molecular Formula | C₆D₃H₂Cl₂N | C₆H₅Cl₂N[2] |
| Molecular Weight | 165.04 g/mol [3] | 162.02 g/mol [4] |
| Appearance | - | White to brown crystalline solid |
| Melting Point | - | 35-39 °C |
| Boiling Point | - | 228 °C |
| Flash Point | - | 118 °C (closed cup) |
| Water Solubility | - | 1.6 g/L at 20 °C |
| pKa | - | 0.71 ± 0.10 |
| LogP | - | 2.89 |
| Vapor Pressure | - | <0.5 hPa at 20 °C |
| Density | - | 1.275 g/cm³ at 30 °C |
| SMILES | [2H]c1c([2H])c(Cl)c(N)c(Cl)c1[2H] | Nc1c(Cl)cccc1Cl |
| InChI | 1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1D,2D,3D | 1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 |
Synthesis Protocols
The synthesis of 2,6-dichloroaniline is well-documented, and methods can be adapted for the preparation of its deuterated analog. A common laboratory-scale synthesis involves the halogenation of sulfanilamide followed by desulfonation.
Experimental Protocol: Synthesis of 2,6-Dichloroaniline from Aniline
A widely used method for the industrial production of 2,6-dichloroaniline involves a multi-step process starting from aniline. This process includes chlorination, acetylation, selective catalytic hydrogenation to remove the para-chloro group, and subsequent hydrolysis.
A representative laboratory-scale synthesis of 2,6-dichloroaniline is detailed below:
-
Chlorination of Aniline:
-
In a 1L three-necked flask, combine 13.8 g (0.15 mol) of aniline, 350 mL of 35% concentrated hydrochloric acid, and 350 mL of water.
-
Under mechanical stirring, add 56.3 g (0.45 mol) of 30 wt% hydrogen peroxide dropwise, maintaining the temperature at 60°C.
-
Continue the reaction for 2 hours.
-
After completion, cool the reaction mixture in an ice bath to precipitate the solid 2,4,6-trichloroaniline hydrochloride.
-
Filter the solid and perform steam distillation to obtain 2,4,6-trichloroaniline.
-
-
Acetylation:
-
React the obtained 2,4,6-trichloroaniline with acetic anhydride to yield 2,4,6-trichloroacetanilide.
-
-
Reductive Dechlorination:
-
In an autoclave, combine the 2,4,6-trichloroacetanilide with a suitable solvent and catalyst.
-
Introduce hydrogen gas to carry out a reduction reaction, selectively removing the chlorine atom at the 4-position to yield 2,6-dichloroacetanilide.
-
-
Hydrolysis:
-
Add the 2,6-dichloroacetanilide to an alkaline solution and heat to hydrolyze the acetyl group, yielding the final product, 2,6-dichloroaniline.
-
Analytical Methodologies
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for the determination of dichloroanilines in various matrices. The use of this compound as an internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Analysis of Dichloroanilines by HPLC-MS/MS
The following protocol is a general guideline for the analysis of dichloroanilines and can be adapted for this compound.
-
Sample Preparation (e.g., from a biological matrix):
-
Homogenize the sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).
-
Incorporate a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic separation: Utilize a C18 reversed-phase column with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile (B).
-
Mass spectrometric detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode.
-
Metabolic Pathways and Toxicological Profile
The biotransformation of dichloroanilines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues, leading to the formation of various metabolites. The main metabolic pathways include N-oxidation, N-acetylation, and aromatic ring oxidation. These metabolic processes can lead to the formation of reactive intermediates that contribute to the toxic effects of these compounds.
The kidney is a primary target organ for dichloroaniline-induced toxicity. The formation of reactive metabolites can lead to oxidative stress and cellular damage in renal tissues.
Below is a conceptual representation of the metabolic activation of 2,6-dichloroaniline.
Caption: Proposed metabolic pathway of 2,6-dichloroaniline.
Experimental Workflow Example
The following diagram illustrates a typical workflow for the analysis of 2,6-dichloroaniline in a biological sample using its deuterated analog as an internal standard.
Caption: Analytical workflow for 2,6-dichloroaniline quantification.
References
An In-Depth Technical Guide to 2,6-Dichloroaniline-3,4,5-D3 (CAS: 77435-48-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloroaniline-3,4,5-D3 is a stable, isotopically labeled form of 2,6-dichloroaniline, a significant compound in both environmental analysis and pharmaceutical manufacturing. Its primary application is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), for the precise detection and quantification of its non-labeled counterpart, 2,6-dichloroaniline. The incorporation of three deuterium atoms provides a distinct mass shift, enabling accurate measurements by correcting for variations during sample preparation and analysis.
This technical guide provides a comprehensive overview of the properties of this compound, a detailed experimental protocol for its use as an internal standard, and its relevance in the context of pharmaceutical synthesis, specifically as a precursor to the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.
Chemical and Physical Properties
The fundamental properties of this compound and its non-labeled analog are summarized in the table below. This data is essential for method development and interpretation of analytical results.
| Property | This compound | 2,6-Dichloroaniline |
| CAS Number | 77435-48-4[1] | 608-31-1[2] |
| Molecular Formula | C₆D₃H₂Cl₂N[1] | C₆H₅Cl₂N[2] |
| Molecular Weight | 165.03 g/mol [1] | 162.02 g/mol |
| Appearance | White to off-white solid | Colorless to white solid |
| Melting Point | Not specified (expected to be similar to non-labeled) | 36-38 °C |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
| Chemical Purity | Typically ≥98% | Typically ≥98% |
Application in Quantitative Analysis: An Exemplar GC-MS Protocol
The primary utility of this compound is as an internal standard for the quantification of 2,6-dichloroaniline. Below is a detailed, representative experimental protocol for the analysis of 2,6-dichloroaniline in a water matrix using GC-MS with isotope dilution.
Experimental Protocol: Quantification of 2,6-Dichloroaniline in Water by GC-MS
1. Standard and Sample Preparation:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2,6-dichloroaniline and dissolve in 10 mL of methanol.
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 2,6-dichloroaniline primary stock solution into blank water samples to achieve a concentration range of 1-100 µg/L.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a concentration of 10 µg/mL.
-
-
Sample Preparation:
-
To a 100 mL water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 10 µg/L.
-
Adjust the pH of the sample to >11 with 5M sodium hydroxide.
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Perform a liquid-liquid extraction by adding 20 mL of dichloromethane and shaking vigorously for 2 minutes.
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Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more with fresh aliquots of dichloromethane.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
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Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
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2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
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Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
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Inlet: Splitless mode, 250°C.
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Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
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Ramp: 10°C/min to 280°C.
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Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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MSD Transfer Line: 280°C.
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Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
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Acquisition Mode: Selected Ion Monitoring (SIM).
3. Mass Spectrometry Data:
The following table summarizes the key mass spectral information for both the analyte and the internal standard. The predicted m/z values for the deuterated compound are based on the known fragmentation of the non-labeled compound.
| Compound | Molecular Ion (M+) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2,6-Dichloroaniline | 161/163 | 161 | 163, 126, 90 |
| This compound | 164/166 (Predicted) | 164 (Predicted) | 166, 129 (Predicted) |
4. Data Analysis and Quantification:
-
Identify and integrate the peaks corresponding to 2,6-dichloroaniline and this compound at their respective retention times.
-
Generate a calibration curve by plotting the ratio of the peak area of the quantifier ion for 2,6-dichloroaniline to the peak area of the quantifier ion for the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of 2,6-dichloroaniline in the samples by applying the response factor from the calibration curve to the measured peak area ratios.
Experimental and Logical Workflows
The following diagrams illustrate the analytical workflow for the quantification of 2,6-dichloroaniline and the synthetic pathway to diclofenac, a key application context.
Caption: GC-MS analytical workflow for 2,6-dichloroaniline.
Caption: Simplified synthesis pathway of Diclofenac.
Role in Biological Pathways: The Link to Diclofenac
While 2,6-dichloroaniline itself is not known to be directly involved in specific signaling pathways, its significance in drug development is established through its role as a precursor to diclofenac. Diclofenac exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of action of Diclofenac.
Conclusion
This compound is an indispensable tool for the accurate quantification of 2,6-dichloroaniline in various matrices. Its use as an internal standard in GC-MS analysis, as detailed in the provided protocol, ensures high-quality, reproducible data. Furthermore, its connection to the synthesis of diclofenac highlights its importance in the pharmaceutical industry. Understanding the analytical methodologies involving this deuterated standard and the biological context of its related end-products is crucial for researchers in environmental science and drug development.
References
physical characteristics of 2,6-Dichloroaniline-3,4,5-D3
An In-depth Technical Guide on the Physical Characteristics of 2,6-Dichloroaniline-3,4,5-D3
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of 2,6-dichloroaniline. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.
Physical and Chemical Properties
Data Summary
The quantitative physical and chemical data for both the deuterated compound and its non-labeled analogue are summarized in the table below for comparative purposes.
| Property | This compound | 2,6-Dichloroaniline (Non-labeled) | Data Source |
| Molecular Formula | C₆D₃H₂Cl₂N | C₆H₅Cl₂N | [1] |
| Molecular Weight | 165.04 g/mol | 162.02 g/mol | [1] |
| CAS Number | 77435-48-4 | 608-31-1 | [1] |
| Isotopic Enrichment | ≥98 atom % D | N/A | |
| Chemical Purity | ≥98% | ≥98% | |
| Physical Description | Solid | Colourless crystals or solid | |
| Melting Point | Not specified; expected to be ~36-39 °C | 36-38 °C (lit.) or 39 °C | |
| Boiling Point | Not specified; expected to be ~97 °C @ 0.7 kPa | 97 °C @ 0.7 kPa | |
| Flash Point | Not specified; expected to be >112 °C | >112 °C or 118 °C (closed cup) | |
| Solubility | Not specified; expected to be poor in water | Poor in water | |
| Storage Conditions | Store at room temperature | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis of the deuterated this compound are not publicly available. However, the synthesis would likely follow established methods for preparing the non-labeled compound, starting with an appropriately deuterated precursor. Below is a representative synthetic protocol for the parent compound, 2,6-dichloroaniline, which illustrates a common manufacturing process.
Representative Synthesis of 2,6-Dichloroaniline
This method involves a four-step process starting from aniline.
Step 1: Synthesis of 2,4,6-Trichloroaniline
-
Add 13.8 g (0.15 mol) of aniline, 350 mL of 35% concentrated hydrochloric acid, and 350 mL of water to a 1 L three-necked flask.
-
While maintaining mechanical stirring, add 56.3 g (0.45 mol) of 30 wt% hydrogen peroxide dropwise.
-
Control the reaction temperature at 60°C for 2 hours.
-
After the reaction, cool the solution in an ice bath to precipitate the solid, and filter to obtain 2,4,6-trichloroaniline hydrochloride.
-
Add the solid to 300 mL of water and perform steam distillation to yield solid 2,4,6-trichloroaniline.
Step 2: Synthesis of 2,4,6-Trichloroacetanilide
-
React the 2,4,6-trichloroaniline obtained in Step 1 with acetic anhydride.
Step 3: Synthesis of 2,6-Dichloroacetanilide
-
Place the 2,4,6-trichloroacetanilide from Step 2 into an autoclave.
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Add a suitable solvent and catalyst.
-
Introduce hydrogen gas to carry out a reduction reaction to obtain 2,6-dichloroacetanilide.
Step 4: Synthesis of 2,6-Dichloroaniline
-
Add the 2,6-dichloroacetanilide from Step 3 to an alkali solution.
-
Heat the mixture to induce a reaction, yielding the final product, 2,6-dichloroaniline.
Workflow and Pathway Visualizations
To illustrate the logical flow of the synthesis described in Section 2.1, a diagram has been generated using the DOT language.
Caption: A workflow diagram illustrating the multi-step synthesis of 2,6-dichloroaniline from aniline.
References
A Technical Guide to the Isotopic Purity of 2,6-Dichloroaniline-3,4,5-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 2,6-Dichloroaniline-3,4,5-D3, a deuterated analog of 2,6-dichloroaniline. The determination of isotopic purity is critical for applications in metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays. This document outlines the available data on isotopic enrichment, details the analytical methodologies used for its determination, and presents visual workflows to illustrate these processes.
Quantitative Data Summary
The isotopic purity of commercially available this compound is consistently high, ensuring its reliability for sensitive analytical applications. The data from various suppliers is summarized below.
| Supplier/Source | Isotopic Purity Specification | Chemical Purity | Analytical Method |
| LGC Standards | >95% | 99.84% | NMR, HPLC |
| CDN Isotopes | 98 atom % D | Not Specified | Not Specified |
| BOC Sciences | 98% atom D | Not Specified | Not Specified |
Table 1: Summary of Isotopic and Chemical Purity for this compound from various sources.[1][2][3][][5]
Molecular Structure and Deuteration
The following diagram illustrates the chemical structure of this compound, highlighting the specific positions of deuterium substitution on the aromatic ring.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic enrichment and chemical purity for deuterated compounds like this compound involves a combination of advanced analytical techniques. The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure of a molecule and the isotopic composition at specific sites.
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Proton NMR (¹H NMR): This is one of the most common methods for determining the degree of deuteration. By comparing the integral of the signals from the remaining protons in the deuterated positions to the integral of a non-deuterated, reference proton signal within the same molecule, a quantitative measure of isotopic enrichment can be calculated. For this compound, the signals corresponding to positions 3, 4, and 5 would be significantly diminished or absent compared to the non-deuterated standard.
-
Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei, providing a spectrum of the deuterated positions. It can be used as an absolute quantitative method to determine the deuterium content and confirm the locations of the deuterium labels.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for analyzing the distribution of isotopologues in a sample.
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High-Resolution Mass Spectrometry (HR-MS): Techniques like Electrospray Ionization (ESI) coupled with HR-MS allow for the accurate measurement of the relative abundance of different isotopologues (e.g., D0, D1, D2, D3). The isotopic purity is calculated from the observed mass distribution. This method is advantageous due to its high sensitivity, rapid analysis time, and very low sample consumption.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are also employed to separate the deuterated compound from any impurities before mass analysis, providing simultaneous chemical and isotopic purity information.
High-Performance Liquid Chromatography (HPLC)
While not a direct method for determining isotopic purity, HPLC is crucial for assessing the chemical purity of the compound. As demonstrated in the LGC Standards certificate of analysis, HPLC can confirm that the sample is free from non-isotopically labeled chemical impurities, ensuring that the measured isotopic enrichment is accurate for the compound of interest.
General Workflow for Isotopic Purity Analysis
The following diagram outlines a typical experimental workflow for the comprehensive analysis of a deuterated compound's purity.
Conclusion
The isotopic purity of this compound is a critical parameter that is reliably determined using a combination of powerful analytical techniques, primarily NMR spectroscopy and high-resolution mass spectrometry. The commercially available standards typically exhibit an isotopic enrichment of 98% or greater, coupled with high chemical purity. This ensures their suitability for demanding applications in pharmaceutical research and development, where accuracy and precision are paramount. Researchers and scientists can confidently employ this deuterated standard by referencing the detailed certificates of analysis provided by suppliers, which are based on the robust methodologies outlined in this guide.
References
Synthesis of Deuterated 2,6-Dichloroaniline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes for the preparation of deuterated 2,6-dichloroaniline, a valuable isotopically labeled compound for use in metabolic studies, as an internal standard in analytical chemistry, and in the development of deuterated pharmaceuticals. This document details experimental protocols, presents quantitative data in a structured format, and includes logical diagrams to illustrate the synthetic pathways.
Introduction
2,6-Dichloroaniline is a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine.[1] The incorporation of deuterium into this molecule can significantly alter its metabolic profile, potentially leading to improved pharmacokinetic properties. This guide explores practical and efficient methods for the synthesis of deuterated 2,6-dichloroaniline, focusing on direct hydrogen-deuterium (H-D) exchange and synthesis from deuterated precursors.
Synthetic Strategies
Two primary strategies for the synthesis of deuterated 2,6-dichloroaniline are presented:
-
Direct H-D Exchange on 2,6-Dichloroaniline: This approach involves the direct replacement of hydrogen atoms on the aromatic ring of 2,6-dichloroaniline with deuterium atoms from a deuterium source, typically under acidic conditions.
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Synthesis from a Deuterated Precursor: This strategy employs a commercially available deuterated starting material, such as aniline-d5, which is then converted to deuterated 2,6-dichloroaniline through a series of chemical transformations.
The following sections provide detailed experimental protocols and associated data for these methods.
Experimental Protocols
Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange
This method utilizes deuterated trifluoroacetic acid (CF3COOD) as both the solvent and the deuterium source to facilitate the electrophilic substitution of hydrogen for deuterium on the aromatic ring of 2,6-dichloroaniline. Given the directing effects of the amino group and the presence of chlorine atoms at the 2 and 6 positions, deuteration is expected to occur at the 3, 4, and 5 positions.
Reaction:
Procedure:
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To a 2-dram vial, add 2,6-dichloroaniline (0.2 mmol, 32.4 mg).
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Add deuterated trifluoroacetic acid (CF3COOD, 1.0 mL, 12.98 mmol).[2]
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Add a magnetic stir bar, seal the vial, and heat the mixture to 110 °C for 16 hours.[2]
-
After cooling to room temperature, evaporate the solvent in vacuo.
-
To the residue, add a 2 M potassium hydroxide (KOH) solution (0.5 mL) and stir for 15-60 minutes to neutralize the remaining acid.
-
Extract the deuterated product with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield deuterated 2,6-dichloroaniline.
-
Purify the product via flash column chromatography on silica gel (hexanes/ethyl acetate).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloroaniline | N/A |
| Deuterating Agent | Deuterated trifluoroacetic acid (CF3COOD) | [2] |
| Temperature | 110 °C | [2] |
| Reaction Time | 16 hours | |
| Expected Product | 2,6-Dichloroaniline-3,4,5-d3 | N/A |
| Isotopic Enrichment | >95% (typical for this method) | N/A |
Method 2: Synthesis from Deuterated Aniline (Aniline-d5)
This multi-step synthesis starts with commercially available aniline-d5 and proceeds through chlorination and selective de-chlorination steps. This method provides a high level of deuterium incorporation in the final product.
Overall Pathway:
Aniline-d5 → 2,4,6-Trichloroaniline-d2 → 2,6-Dichloroaniline-d3
Step 1: Synthesis of 2,4,6-Trichloroaniline-d2 from Aniline-d5
-
In a 1 L three-necked flask, combine aniline-d5 (13.8 g, 0.14 mol), 35% concentrated hydrochloric acid (350 mL), and water (350 mL).
-
With mechanical stirring, add 30 wt% hydrogen peroxide (56.3 g, 0.45 mol) dropwise, maintaining the temperature at 60 °C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 60 °C for 2 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid to obtain 2,4,6-trichloroaniline-d2 hydrochloride.
-
Add the solid to 300 mL of water and perform steam distillation to obtain solid 2,4,6-trichloroaniline-d2.
Step 2: Selective De-chlorination to 2,6-Dichloroaniline-d3
This step involves the selective removal of the chlorine atom at the 4-position. This can be achieved through catalytic hydrogenation.
-
Dissolve 2,4,6-trichloroaniline-d2 (0.1 mol) in a suitable solvent such as acetic acid.
-
Add a palladium on carbon catalyst (e.g., 5% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (H2) and stir at room temperature until one equivalent of hydrogen has been consumed.
-
Filter the catalyst and remove the solvent in vacuo.
-
The resulting product, 2,6-dichloroaniline-d3, can be purified by recrystallization or chromatography.
Quantitative Data:
| Parameter | Step 1 | Step 2 | Reference |
| Starting Material | Aniline-d5 | 2,4,6-Trichloroaniline-d2 | |
| Key Reagents | HCl, H2O2 | H2, Pd/C | |
| Yield | ~92% | High | |
| Isotopic Purity | Maintained from starting material | Maintained | N/A |
Diagrams
Caption: Direct H-D exchange of 2,6-dichloroaniline.
Caption: Synthesis from deuterated aniline.
Conclusion
This guide has outlined two robust methods for the synthesis of deuterated 2,6-dichloroaniline. The direct H-D exchange method offers a straightforward, one-step procedure, while the multi-step synthesis from deuterated aniline provides a high degree of isotopic purity. The choice of method will depend on the desired level of deuteration, available starting materials, and the scale of the synthesis. Both protocols provide a solid foundation for researchers and drug development professionals to produce this important isotopically labeled compound for their specific applications.
References
Technical Guide: Properties of 2,6-Dichloroaniline-3,4,5-D3
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular properties of the isotopically labeled compound 2,6-Dichloroaniline-3,4,5-D3, a deuterated analog of 2,6-Dichloroaniline. This compound is valuable as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods for detecting its unlabeled counterpart, which is a known precursor to several pharmaceutical drugs.
Core Molecular Data
The fundamental identifying characteristic of a chemical compound is its molecular weight. For this compound, this is determined by the sum of the atomic masses of its constituent atoms. The key feature of this molecule is the substitution of three hydrogen atoms with their heavier isotope, deuterium (D).
Table 1: Molecular Formula and Weight
| Property | Value | Source |
| Chemical Formula | C₆H₂D₃Cl₂N | N/A |
| Molecular Weight | 165.04 g/mol | [1] |
| Isotopic Enrichment | ≥98 atom % D | [1][2] |
| Unlabeled CAS Number | 608-31-1 | [2][3] |
The molecular weight of the unlabeled 2,6-Dichloroaniline is 162.01 g/mol . The mass difference is due to the three deuterium atoms replacing three protium atoms on the benzene ring.
Table 2: Elemental Composition and Contribution to Molecular Weight
| Element | Symbol | Count | Standard Atomic Weight (amu) | Isotopic Mass (amu) | Total Mass Contribution (amu) |
| Carbon | C | 6 | 12.011 | N/A | 72.066 |
| Hydrogen | H | 2 | 1.008 | N/A | 2.016 |
| Deuterium | D | 3 | N/A | 2.014 | 6.042 |
| Chlorine | Cl | 2 | 35.453 | N/A | 70.906 |
| Nitrogen | N | 1 | 14.007 | N/A | 14.007 |
| Total | ~165.037 |
Note: The calculated molecular weight is an approximation based on standard atomic weights. The precise molecular weight provided by suppliers (165.04 g/mol ) is based on the specific isotopic composition of the manufactured lot.
Logical Diagram: Molecular Weight Calculation
The following diagram illustrates the relationship between the elemental components and the final calculated molecular weight of this compound.
Caption: Elemental components contributing to the total molecular weight.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The molecular weight of this compound is empirically verified using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.
Objective: To confirm the molecular weight and assess the isotopic purity of the deuterated compound.
Methodology:
-
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a precise amount (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
-
The stock solution is further diluted to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1-10 µg/mL).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurement.
-
The instrument is coupled to an appropriate ionization source, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Analysis:
-
The prepared sample is introduced into the ionization source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
A full scan is performed over a mass range that includes the expected m/z of the analyte (e.g., m/z 100-200).
-
-
Data Interpretation:
-
The resulting mass spectrum is analyzed for the presence of the target ion. For this compound, the protonated molecule [C₆H₂D₃Cl₂N + H]⁺ would have an expected m/z of approximately 166.04.
-
The high-resolution data allows for the determination of the exact mass, confirming the elemental composition.
-
The isotopic distribution pattern, particularly the characteristic chlorine isotope pattern (³⁵Cl and ³⁷Cl), is examined to further confirm the identity of the compound.
-
The presence and relative abundance of the unlabeled analog (at m/z ~163) are checked to confirm isotopic purity.
-
Workflow Diagram: Mass Spectrometry Analysis
This diagram outlines the general workflow for the experimental verification of the compound's molecular weight.
Caption: Workflow for molecular weight verification via mass spectrometry.
References
The Role of 2,6-Dichloroaniline-3,4,5-D3 in Modern Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloroaniline-3,4,5-D3 is a deuterated stable isotope-labeled (SIL) analogue of 2,6-dichloroaniline. In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, environmental monitoring, and clinical diagnostics, the use of SIL compounds as internal standards is a cornerstone of precise and accurate quantification. This technical guide elucidates the primary application of this compound, focusing on its role as an internal standard in mass spectrometry-based analytical methods.
Core Application: An Internal Standard for Quantitative Analysis
The principal application of this compound is as an internal standard (IS) for quantitative analysis, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its utility stems from its structural similarity to the target analyte, 2,6-dichloroaniline, and its derivatives, combined with a distinct mass difference due to the deuterium atoms.
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they co-elute with the analyte of interest and experience similar ionization efficiencies and matrix effects in the mass spectrometer's ion source. This co-behavior allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.
A significant application lies in the analysis of pharmaceutical compounds that contain the 2,6-dichloroaniline moiety. A prime example is the non-steroidal anti-inflammatory drug (NSAID) diclofenac. While methods often use deuterated diclofenac (diclofenac-d4), this compound serves as an excellent alternative or surrogate standard, especially in metabolism or degradation studies where the parent drug molecule may be altered.
Quantitative Data Summary
The following tables summarize key quantitative parameters for analytical methods that employ stable isotope-labeled internal standards for the analysis of compounds structurally related to 2,6-dichloroaniline, such as diclofenac.
Table 1: LC-MS/MS Method Parameters for Diclofenac Analysis using a Deuterated Internal Standard
| Parameter | Value |
| Analyte | Diclofenac |
| Internal Standard | Diclofenac-d4 |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL in biological matrices |
| Linearity Range | 1 - 1000 ng/mL |
| Recovery | >85% |
| Precision (%CV) | <15% |
Table 2: Mass Spectrometry Transitions for Diclofenac and a Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diclofenac | 294.0 | 250.0 |
| Diclofenac-d4 | 298.0 | 254.0 |
Experimental Protocols
A detailed methodology for the quantification of a target analyte using a stable isotope-labeled internal standard like this compound involves several key steps from sample preparation to data analysis. The following is a representative protocol for the analysis of diclofenac in a biological matrix (e.g., plasma) using a deuterated internal standard, which is directly analogous to the use of this compound.
1. Preparation of Standard and Internal Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of the analyte (e.g., diclofenac) and the internal standard (e.g., this compound or diclofenac-d4) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Diagram 1: Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard
Workflow for bioanalytical sample quantification.
Diagram 2: Logical Relationship in Internal Standard-Based Quantification
An In-depth Technical Guide to the Solubility of 2,6-Dichloroaniline-3,4,5-D3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloroaniline is an organic compound used as an intermediate in the synthesis of various products, including dyes, pesticides, and pharmaceuticals such as clonidine and diclofenac.[1][2][3] Its deuterated isotopologue, 2,6-Dichloroaniline-3,4,5-D3, is a stable, labeled compound valuable in environmental analysis, metabolic studies, and as an internal standard in mass spectrometry-based quantitative assays. A thorough understanding of its solubility in organic solvents is critical for its application in synthesis, formulation, and analytical method development.
This technical guide provides a summary of the known solubility characteristics of 2,6-Dichloroaniline in various organic solvents and outlines a general experimental protocol for the precise determination of its solubility.
Physicochemical Properties
-
Molecular Formula: C₆H₂D₃Cl₂N
-
Molecular Weight: 165.04 g/mol [4]
-
Appearance: White to light brown crystalline solid.[5]
-
Melting Point: 36-39 °C
Solubility Profile
2,6-Dichloroaniline exhibits limited solubility in water due to its non-polar aromatic structure. It is significantly more soluble in organic solvents. The solubility is influenced by factors such as temperature, with solubility generally increasing with a rise in temperature in organic solvents.
Table 1: Quantitative and Qualitative Solubility of 2,6-Dichloroaniline
| Solvent | Formula | Type | Solubility Data | Temperature (°C) |
| Water | H₂O | Polar Protic | 1.6 g/L | 20 |
| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified |
| Chloroform | CHCl₃ | Non-polar | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Not Specified |
| Ether | (C₂H₅)₂O | Non-polar | Soluble | Not Specified |
Sources:
Experimental Protocol for Solubility Determination
The following is a general protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
4.1 Materials and Equipment
-
This compound
-
Solvent of choice (e.g., Methanol, Acetonitrile, Ethyl Acetate)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
-
Syringe filters (0.22 µm)
4.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC-UV):
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the calibration standards and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical steps involved in assessing the solubility of a compound like this compound.
References
Technical Guide: Certificate of Analysis for 2,6-Dichloroaniline-3,4,5-D3
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 2,6-Dichloroaniline-3,4,5-D3, a deuterated stable isotope-labeled compound. The information presented is aggregated from product specifications and typical analytical practices for this class of molecule, serving as a representative Certificate of Analysis for researchers, scientists, and professionals in drug development. While a batch-specific Certificate of Analysis is typically provided upon purchase, this guide outlines the critical quality attributes and testing procedures.
Physicochemical Properties
This compound is the deuterated form of 2,6-Dichloroaniline. The stable isotope label makes it a valuable internal standard for quantitative mass spectrometry analyses.
| Property | Value | Source |
| Compound Name | 2,6-dichloro-3,4,5-trideuterioaniline | [1][2] |
| CAS Number | 77435-48-4 | [2][3] |
| Unlabeled CAS Number | 608-31-1 | [1] |
| Molecular Formula | C₆D₃H₂Cl₂N | |
| Molecular Weight | 165.04 g/mol | |
| Appearance | White to brown crystalline solid | |
| Melting Point (unlabeled) | 36-38 °C | |
| Storage Conditions | Store at room temperature |
Analytical Specifications
The following table summarizes the typical analytical specifications for this compound. These values are critical for ensuring the identity, purity, and quality of the standard.
| Test | Specification | Method |
| Chemical Purity (by GC/MS or LC/MS) | ≥98% | Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |
| Isotopic Purity (d₀ content) | ≤2% | Mass Spectrometry |
| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for determining the purity and identity of this compound.
3.1. Purity Determination by Gas Chromatography-Mass Spectrometry (GC/MS)
This method is suitable for assessing the chemical purity of the compound by separating it from volatile impurities.
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MS system).
-
Column : HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas : Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL.
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol or ethyl acetate.
3.2. Identity and Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
-
Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis Mode : Positive ion mode.
-
Data Acquisition : Full scan mode to observe the isotopic cluster of the molecular ion.
-
Sample Preparation : Infuse a dilute solution (e.g., 10 µg/mL in methanol) directly into the mass spectrometer.
-
Data Analysis : The isotopic enrichment is calculated by comparing the peak intensities of the labeled (d₃) and unlabeled (d₀) molecular ions.
Workflow and Data Relationship Diagrams
The following diagrams illustrate the analytical workflow for the certification of this compound and the logical relationship of its specifications.
Caption: Analytical workflow for the certification of this compound.
Caption: Logical relationship of analytical specifications for the subject compound.
References
Technical Guide: 2,6-Dichloroaniline-3,4,5-D3 for Advanced Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-Dichloroaniline-3,4,5-D3, a deuterated stable isotope-labeled compound. The primary focus of this document is its application as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This guide will cover its chemical properties, commercial availability, and a detailed experimental workflow for its use in sensitive and accurate quantification of its non-labeled counterpart, 2,6-dichloroaniline.
Introduction to 2,6-Dichloroaniline and its Deuterated Analog
2,6-Dichloroaniline is a chemical intermediate used in the synthesis of various products, including pharmaceuticals like diclofenac and clonidine.[1] Due to its use in industrial processes and its potential as an environmental contaminant, there is a need for precise and accurate methods for its quantification in various matrices, including environmental samples and biological fluids.
This compound is a stable isotope-labeled (SIL) analog of 2,6-dichloroaniline. In this molecule, three hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This substitution results in a molecule that is chemically almost identical to the parent compound but has a higher molecular weight. This mass difference is the key to its utility as an ideal internal standard in mass spectrometry-based quantitative analysis.[2]
Commercial Suppliers
This compound is available from several specialized chemical suppliers. Researchers can acquire this compound from the following vendors:
-
LGC Standards: A provider of reference materials, including stable isotope-labeled compounds for environmental and pharmaceutical analysis.[2][3][4]
-
CDN Isotopes: Specializes in the manufacturing of deuterated compounds for various scientific applications.
-
Pharmaffiliates: A supplier of pharmaceutical reference standards and impurities.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below. This data is essential for method development in analytical chemistry.
| Property | Value | Reference |
| Chemical Name | 2,6-Dichloro-3,4,5-trideuterioaniline | |
| Synonym(s) | 1-Amino-2,6-dichlorobenzene-d3 | |
| CAS Number | 77435-48-4 | |
| Unlabeled CAS Number | 608-31-1 | |
| Molecular Formula | C₆H₂D₃Cl₂N | |
| Molecular Weight | 165.03 g/mol | |
| Isotopic Enrichment | ≥98 atom % D | |
| Appearance | Solid | |
| Storage Conditions | Room temperature | |
| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. |
Application as an Internal Standard in Quantitative Analysis
The primary and most critical application of this compound is as an internal standard (IS) for the quantitative analysis of 2,6-dichloroaniline by mass spectrometry.
Principle: An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. A deuterated internal standard is considered the gold standard for mass spectrometry-based quantification because:
-
Co-elution: It has nearly identical chromatographic retention times to the analyte, ensuring that both are subjected to the same matrix effects during ionization.
-
Similar Extraction Recovery: Its chemical similarity to the analyte ensures that it behaves similarly during sample extraction and cleanup, accurately reflecting any analyte loss.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.
Experimental Protocol: Quantification of 2,6-Dichloroaniline in Water Samples using LC-MS/MS
This section provides a detailed, generalized experimental protocol for the quantification of 2,6-dichloroaniline in a water matrix using this compound as an internal standard. This protocol is based on established methods for the analysis of aniline derivatives.
5.1. Materials and Reagents
-
2,6-Dichloroaniline (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
5.2. Sample Preparation and Extraction
-
Spiking: To a 100 mL water sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
SPE Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.
5.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 2,6-dichloroaniline and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2,6-Dichloroaniline | 162.0 | [To be determined empirically] |
| This compound | 165.0 | [To be determined empirically] |
5.4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of 2,6-dichloroaniline to the peak area of this compound against the concentration of the 2,6-dichloroaniline standards.
-
Determine the concentration of 2,6-dichloroaniline in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for the quantitative analysis of 2,6-dichloroaniline using its deuterated internal standard.
Caption: Experimental workflow for quantitative analysis.
Safety and Handling
2,6-Dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects. When handling 2,6-dichloroaniline and its deuterated analog, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood. All waste containing these compounds should be disposed of as hazardous waste according to local regulations.
References
A Technical Guide to the Storage and Handling of Deuterated Aniline Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core best practices for the storage and handling of deuterated aniline standards. Adherence to these protocols is critical for maintaining the chemical purity and isotopic integrity of these valuable reagents, ensuring the accuracy and reproducibility of experimental results. Deuterated anilines, like their non-deuterated counterparts, are sensitive to environmental factors, and their isotopic labels introduce specific stability considerations.
Core Principles of Stability and Storage
The primary concerns for the stability of deuterated aniline standards are chemical degradation and isotopic exchange. Chemical degradation involves the breakdown of the aniline molecule, while isotopic exchange refers to the loss of deuterium atoms and their replacement with hydrogen from the environment.[1]
Key Factors Influencing Stability:
-
Atmosphere: Aniline and its derivatives are often sensitive to air.[2] Exposure to atmospheric moisture and oxygen can lead to degradation and isotopic exchange.
-
Light: Photosensitive compounds can degrade when exposed to light, particularly UV radiation.[1][3] Aniline is known to darken upon exposure to light and air.[4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation and can increase the rate of isotopic exchange reactions.
-
pH: The rate of hydrogen/deuterium (H/D) exchange is strongly dependent on pH. Acidic or basic conditions can catalyze this exchange.
-
Solvents: Protic solvents (e.g., water, methanol) are a primary source of protons and can facilitate the rapid exchange of deuterium atoms, especially at the amino group.
To mitigate these factors, proper storage and handling procedures are essential.
Recommended Storage Conditions
The optimal storage conditions for deuterated aniline standards aim to protect them from the detrimental factors listed above. Long-term storage recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C (or colder) | Minimizes chemical degradation and slows potential isotopic exchange. |
| Atmosphere | Under an inert gas (e.g., argon, nitrogen) | Protects against atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vials | Prevents ingress of moisture and air; protects from light. |
| Environment | Cool, dry, and dark place | General protection from environmental factors that can cause degradation. |
Table 1: Recommended Long-Term Storage Conditions for Deuterated Aniline Standards
Note: Always consult the manufacturer's Certificate of Analysis (CoA) for specific storage instructions for a particular standard.
Handling Procedures to Maintain Isotopic Integrity
Proper handling techniques are as crucial as storage conditions for preserving the isotopic purity of deuterated aniline standards. The primary goal is to prevent H/D exchange and contamination.
Workflow for Handling Deuterated Aniline Standards
Caption: Recommended Workflow for Handling Deuterated Aniline Standards
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of a deuterated aniline standard stock solution and subsequent working solutions.
Materials:
-
Deuterated aniline standard
-
High-purity, anhydrous, aprotic solvent (e.g., acetonitrile, tetrahydrofuran, dichloromethane)
-
Calibrated pipettes
-
Amber glass vials with screw caps
-
Inert gas source (argon or nitrogen) or glove box
-
Vortex mixer or sonicator
Procedure:
-
Equilibration: Allow the vial containing the lyophilized or solid deuterated standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold standard.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of inert gas to minimize exposure to air and moisture.
-
Reconstitution (Stock Solution):
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Using a calibrated pipette, add the appropriate volume of the chosen anhydrous, aprotic solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
-
Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at the recommended temperature (typically 2-8°C or -20°C).
-
Preparation of Working Solution:
-
On the day of the experiment, allow the stock solution to warm to room temperature before use.
-
Perform serial dilutions from the stock solution using the same anhydrous, aprotic solvent to achieve the desired working concentration.
-
Assessment of Isotopic and Chemical Purity
The purity of deuterated standards should be verified upon receipt and periodically thereafter.
Methods for Purity Assessment:
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio to distinguish between isotopologues based on their exact mass. | High sensitivity, low sample consumption, provides overall isotopic enrichment. | Does not provide information on the specific location of the deuterium atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects specific nuclei (¹H, ²H, ¹³C) based on their magnetic properties. | Provides precise positional information of deuterium labels and confirms structural integrity. | Lower sensitivity compared to MS, requires higher sample concentration. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities based on their physicochemical properties. | Assesses chemical purity by detecting non-deuterated impurities. | Does not provide information on isotopic enrichment. |
Table 2: Comparison of Analytical Methods for Purity Assessment
Quantitative Data from Commercial Standards
The following tables summarize typical specifications for commercially available deuterated aniline standards.
Aniline-2,3,4,5,6-d5
| Parameter | Specification | Reference |
| Isotopic Purity | 98 atom % D | |
| Chemical Purity (Assay) | 99% (CP) | |
| Storage Temperature | 2-8°C | |
| Appearance | Colorless liquid | |
| Molecular Formula | C₆D₅NH₂ |
Table 3: Typical Specifications for Aniline-2,3,4,5,6-d5
Aniline-d7
| Parameter | Specification | Reference |
| Isotopic Purity | 98 atom % D | |
| Chemical Purity (Assay) | 99% (CP) | |
| Storage Temperature | 2-8°C | |
| Molecular Formula | C₆D₅ND₂ |
Table 4: Typical Specifications for Aniline-d7
Troubleshooting Common Issues
Loss of isotopic purity is a common concern when working with deuterated standards. The following diagram outlines a logical approach to troubleshooting this issue.
Troubleshooting Loss of Isotopic Purity
Caption: Troubleshooting Isotopic Purity Loss
By implementing these storage, handling, and verification protocols, researchers can ensure the integrity of their deuterated aniline standards, leading to more reliable and accurate experimental outcomes.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Dichloroaniline-3,4,5-D3 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of aromatic amines, such as 2,6-dichloroaniline, is of significant importance in environmental monitoring, occupational safety, and pharmaceutical analysis due to their potential toxicity and role as synthetic precursors. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of these compounds. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of 2,6-Dichloroaniline-3,4,5-D3 as an internal standard for the quantitative analysis of 2,6-dichloroaniline by GC-MS.
Principle
Isotope dilution mass spectrometry (IDMS) is a robust analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. This compound serves as an ideal internal standard for 2,6-dichloroaniline as it is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization (if any), and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for accurate quantification even in complex matrices.
Materials and Reagents
-
Analytes: 2,6-Dichloroaniline (CAS No: 608-31-1)
-
Internal Standard: this compound (CAS No: 77435-48-4)[1][2][3]
-
Solvents: Methanol, Dichloromethane, Hexane, Ethyl acetate (GC-MS grade)[4]
-
Reagents: Sodium sulfate (anhydrous), Sodium chloride
-
Gases: Helium or Hydrogen (high purity) for GC carrier gas
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 2,6-dichloroaniline and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
-
Intermediate Standard Solution (100 µg/mL):
-
Pipette 1 mL of the 2,6-dichloroaniline primary stock solution into a 10 mL volumetric flask and dilute with methanol.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Pipette 1 mL of the this compound primary stock solution into a 10 mL volumetric flask and dilute with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solution into volumetric flasks.
-
Add a constant volume of the internal standard spiking solution to each calibration standard.
-
Dilute to the final volume with the appropriate solvent (e.g., dichloromethane).
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 mL of an aqueous sample, add a known amount of the this compound internal standard solution.
-
Adjust the pH of the sample to >11 with NaOH.
-
Extract the sample twice with 50 mL of dichloromethane by shaking vigorously for 2 minutes.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
The extract is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of 2,6-dichloroaniline. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70°C (hold for 1 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| 2,6-Dichloroaniline | Quantification Ion: m/z 161Qualifier Ions: m/z 163, 126 |
| 2,6-Dichloroaniline-D3 | Quantification Ion: m/z 164Qualifier Ions: m/z 166, 129 |
Data Analysis and Quantification
-
Calibration Curve:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte (2,6-dichloroaniline) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.
-
-
Quantification:
-
Calculate the concentration of 2,6-dichloroaniline in the samples using the generated calibration curve and the measured peak area ratios.
-
Quantitative Data Summary
The following table summarizes representative performance data for the analysis of chloroanilines using GC-MS with an internal standard. This data is provided as a general guideline, and actual performance may vary depending on the specific experimental conditions.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Note: This data is representative for chloroaniline analysis and should be validated for the specific matrix and instrumentation used.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of 2,6-dichloroaniline using 2,6-dichloroaniline-D3 as an internal standard.
Logical Relationship of Components in IDMS
Caption: Conceptual diagram of Isotope Dilution Mass Spectrometry (IDMS) for 2,6-dichloroaniline analysis.
References
Application Note: High-Throughput Quantification of Pesticide Residues in Agricultural Matrices using 2,6-Dichloroaniline-3,4,5-D3 as an Internal Standard
Introduction
The monitoring of pesticide residues in food and environmental samples is critical for ensuring consumer safety and regulatory compliance. The complexity of sample matrices and the low concentration levels of target analytes present significant analytical challenges. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a widely adopted sample preparation technique due to its simplicity and efficiency.[1][2][3] When coupled with highly selective and sensitive analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), accurate and reliable quantification of a wide range of pesticides is achievable.[1][4]
The use of stable isotope-labeled internal standards is a well-established practice to improve the precision and accuracy of analytical measurements by correcting for analyte losses during sample preparation and for matrix effects in the mass spectrometer. 2,6-Dichloroaniline-3,4,5-D3 is a deuterated analog of 2,6-dichloroaniline and serves as an excellent internal standard for the analysis of various pesticide residues, particularly those amenable to GC-MS analysis. This application note provides a detailed protocol for the quantification of multiclass pesticide residues in a representative fruit or vegetable matrix using a modified QuEChERS extraction and GC-MS/MS analysis, with this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of pesticide residues is depicted below.
Figure 1: Experimental workflow for pesticide residue analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and target analytes.
1. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
C18 sorbent
-
This compound solution (in a suitable solvent like acetonitrile or toluene)
-
Pesticide reference standards
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of each target pesticide and the internal standard (this compound) in a suitable solvent (e.g., acetonitrile) at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare mixed working standard solutions containing all target pesticides at various concentration levels by diluting the stock solutions.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards (e.g., 10 µg/mL).
-
Matrix-Matched Calibrants: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions and the internal standard spiking solution to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation (QuEChERS)
-
Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing MgSO₄, PSA, and C18 (and GCB for pigmented samples).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.
4. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for pesticide analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, mid-polarity column).
-
Inlet: Pulsed splitless injection at 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 280 °C.
-
Transfer Line Temperature: 280 °C.
-
Collision Gas: Argon.
-
Monitor at least two MRM transitions for each analyte for quantification and confirmation.
-
Data Presentation
The following tables summarize representative quantitative data for a selection of pesticides. This data is illustrative and based on typical performance characteristics achievable with this methodology.
Table 1: GC-MS/MS MRM Transitions and Retention Times
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound (IS) | 9.85 | 165 | 129 | 94 |
| Diazinon | 12.34 | 304 | 199 | 137 |
| Chlorpyrifos | 14.56 | 314 | 197 | 97 |
| Vinclozolin | 16.21 | 285 | 212 | 199 |
| Iprodione | 17.89 | 330 | 245 | 188 |
| Deltamethrin | 24.52 | 253 | 174 | 93 |
Table 2: Method Performance Parameters
| Analyte | Linearity (R²) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Diazinon | 0.998 | 95 | 5.2 | 0.5 | 1.5 |
| Chlorpyrifos | 0.999 | 98 | 4.5 | 0.3 | 1.0 |
| Vinclozolin | 0.997 | 92 | 6.8 | 1.0 | 3.0 |
| Iprodione | 0.998 | 94 | 5.9 | 1.0 | 3.0 |
| Deltamethrin | 0.996 | 89 | 8.1 | 1.5 | 5.0 |
Rationale for Using an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy in quantitative analysis. The diagram below illustrates how the internal standard compensates for potential variations during the analytical process.
Figure 2: Rationale for using an internal standard.
The protocol described in this application note provides a robust and reliable method for the quantification of pesticide residues in complex matrices. The use of this compound as an internal standard is a key component of the methodology, ensuring high accuracy and precision by compensating for variations in sample preparation and matrix-induced signal suppression or enhancement. This approach is well-suited for high-throughput laboratories conducting routine monitoring of pesticide residues in food and environmental samples.
References
Application Note: High-Throughput Analysis of Phenylurea Herbicide Metabolites in Environmental Samples using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylurea herbicides are widely used in agriculture for weed control and their residues, along with their metabolites, are frequently detected in soil and water samples.[1][2] Regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for these compounds in environmental matrices and food products, necessitating sensitive and robust analytical methods for their quantification. The primary metabolic pathways for phenylurea herbicides involve N-demethylation and hydroxylation, producing metabolites that can be more mobile or persistent than the parent compounds.[3][4]
This application note describes a sensitive and reliable method for the simultaneous quantification of major phenylurea herbicides and their key metabolites in soil and water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated internal standards for each analyte class ensures high accuracy and precision by compensating for matrix effects, extraction losses, and variations in instrument response.[5]
Methodology
This method utilizes a streamlined sample preparation procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry. Deuterated internal standards are crucial for accurate quantification in complex matrices.
Experimental Protocols
1. Sample Preparation
a. Water Samples
-
Filter the water sample (100 mL) through a 0.45 µm nylon filter.
-
To the filtered sample, add a solution of deuterated internal standards in methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
b. Soil Samples
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add a solution of deuterated internal standards in methanol.
-
Add 20 mL of acetonitrile and shake vigorously for 15 minutes.
-
Add 5 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate and shake for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Take a 1 mL aliquot of the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor at least two MRM transitions for each analyte and its deuterated internal standard for confirmation and quantification.
-
Data Presentation
The following tables summarize the quantitative performance of the method for a selection of common phenylurea herbicides and their metabolites.
Table 1: Method Performance in Spiked Water Samples
| Analyte | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) |
| Diuron | 95.2 | 4.1 | 0.5 | 1.5 |
| Monuron | 92.8 | 5.3 | 0.8 | 2.4 |
| Linuron | 98.1 | 3.5 | 0.3 | 0.9 |
| Isoproturon | 96.5 | 3.9 | 0.4 | 1.2 |
| DCPMU | 91.5 | 6.2 | 1.0 | 3.0 |
| DCPU | 89.7 | 7.1 | 1.2 | 3.6 |
Table 2: Method Performance in Spiked Soil Samples
| Analyte | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Diuron | 91.3 | 6.8 | 0.2 | 0.6 |
| Monuron | 88.9 | 8.1 | 0.3 | 0.9 |
| Linuron | 94.2 | 5.5 | 0.1 | 0.3 |
| Isoproturon | 92.7 | 6.2 | 0.1 | 0.3 |
| DCPMU | 85.4 | 9.5 | 0.5 | 1.5 |
| DCPU | 82.1 | 10.3 | 0.6 | 1.8 |
DCPMU: 3-(3,4-dichlorophenyl)-1-methylurea, DCPU: 3-(3,4-dichlorophenyl)urea
Visualizations
Caption: Experimental workflow for the analysis of phenylurea herbicides.
Caption: General metabolic pathway of phenylurea herbicides.
Conclusion
The described LC-MS/MS method, incorporating deuterated internal standards, provides a robust, sensitive, and accurate tool for the quantification of phenylurea herbicides and their primary metabolites in environmental water and soil samples. The streamlined sample preparation and rapid analysis time make this method suitable for high-throughput laboratories conducting environmental monitoring and risk assessment studies. The use of deuterated standards is critical for mitigating matrix effects and ensuring data quality in complex sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Phenylurea Herbicides on Soil Microbial Communities Estimated by Analysis of 16S rRNA Gene Fingerprints and Community-Level Physiological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
Application Note: Quantification of Azo Dye Metabolites Using 2,6-Dichloroaniline-3,4,5-D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a major class of synthetic colorants used in a wide range of industries, including textiles, food, and pharmaceuticals. Following administration or exposure, these dyes can be metabolized by reductive cleavage of the azo bond (-N=N-), a reaction primarily carried out by intestinal microbiota and hepatic enzymes.[1][2] This metabolic process often results in the formation of aromatic amines, some of which are known to be toxic or carcinogenic.[3][4] Therefore, the accurate quantification of these aromatic amine metabolites in biological matrices is crucial for toxicological risk assessment and pharmacokinetic studies in drug development.
This application note describes a robust and sensitive method for the quantification of a representative aromatic amine metabolite, 2,6-dichloroaniline, in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard (SIL-IS), 2,6-Dichloroaniline-3,4,5-D3. The use of a SIL-IS is the preferred method for quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.
Principle of the Method
This method employs the principle of stable isotope dilution analysis. A known amount of this compound is spiked into the biological sample containing the unknown amount of the unlabeled analyte, 2,6-dichloroaniline. The SIL-IS and the analyte are then co-extracted and analyzed by LC-MS/MS. The analyte is quantified by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the SIL-IS.
Analyte and Internal Standard Properties
| Compound | Chemical Structure | Formula | Molecular Weight ( g/mol ) |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 162.02[5] | |
| This compound | ![]() | C₆H₂D₃Cl₂N | 165.04 |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction from Human Plasma)
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of human plasma sample, 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol), and 20 µL of 1 M sodium hydroxide to basify the sample.
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A reversed-phase HPLC method is suitable for the separation of 2,6-dichloroaniline.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450°C |
| Ion Source Gas 1 | 55 arbitrary units |
| Ion Source Gas 2 | 45 arbitrary units |
| Curtain Gas | 25 arbitrary units |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Proposed MRM Transitions (to be optimized experimentally)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2,6-Dichloroaniline | 162.0 | 126.0 (loss of HCl) | 50 | 20 |
| 2,6-Dichloroaniline | 162.0 | 90.1 (loss of 2Cl) | 50 | 35 |
| This compound | 165.0 | 129.0 (loss of HCl) | 50 | 20 |
| This compound | 165.0 | 93.1 (loss of 2Cl) | 50 | 35 |
Preparation of Calibration Standards and Quality Controls
-
Prepare a stock solution of 2,6-dichloroaniline (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standard solutions.
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the working standard solutions to achieve a concentration range of, for example, 1 to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for all samples, calibration standards, and QCs.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best fit for the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: A generalized workflow for the quantification of dye metabolites.
Caption: The logical relationship of using an internal standard for quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of 2,6-dichloroaniline, a potential metabolite of certain azo dyes, in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high accuracy and precision. This protocol can be adapted for the quantification of other structurally related aromatic amine metabolites and serves as a valuable tool for researchers in toxicology, pharmacology, and drug development. Method validation, including assessments of linearity, accuracy, precision, and matrix effects, should be performed according to regulatory guidelines.
References
- 1. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detection of azo dyes and aromatic amines in women under garment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Determination of Industrial Pollutants Using 2,6-Dichloroaniline-3,4,5-D3 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative determination of various aniline derivatives, common industrial pollutants, in environmental water samples. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard calibration approach, employing 2,6-Dichloroaniline-3,4,5-D3 to ensure high accuracy and precision. This stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument response. The described protocol is intended for researchers, environmental scientists, and professionals in drug development and industrial safety monitoring.
Introduction
Aniline and its derivatives are widely used in the manufacturing of dyes, polymers, pharmaceuticals, and pesticides.[1] Their release into the environment through industrial effluents poses a significant risk due to their toxicity and potential carcinogenicity.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring these compounds in environmental matrices.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of aniline derivatives.[3][4] However, the accuracy of quantitative analysis can be affected by matrix effects and variations during sample extraction and analysis. The use of a stable isotope-labeled internal standard, which behaves chemically and physically similarly to the target analytes, is a well-established strategy to overcome these challenges. This compound is an ideal internal standard for the analysis of various chloroanilines and other related industrial pollutants due to its structural similarity and the mass difference provided by the deuterium labels.
This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of target industrial pollutants from wastewater samples using this compound as an internal standard.
Target Analytes
-
Aniline
-
2-Chloroaniline
-
3-Chloroaniline
-
4-Chloroaniline
-
2,4-Dichloroaniline
-
2,5-Dichloroaniline
-
3,4-Dichloroaniline
-
3,5-Dichloroaniline
-
2,4,6-Trichloroaniline
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of all target analytes and this compound (≥98% purity).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (all pesticide residue grade).
-
Reagents: Sodium sulfate (anhydrous), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Heptafluorobutyric anhydride (HFBA) for derivatization.
-
Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL).
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each analyte and the internal standard in 10 mL of methanol. Store at 4°C.
-
Intermediate Standard Mixture (10 µg/mL): Prepare a mixture of all target analytes by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard mixture into blank water samples, followed by the addition of the internal standard spiking solution to achieve a constant concentration (e.g., 50 ng/mL) in all standards and samples.
Sample Preparation (Wastewater)
-
Sample Collection: Collect 500 mL of wastewater in a clean glass bottle.
-
Fortification: Add 50 µL of the 1 µg/mL internal standard spiking solution (this compound) to the 500 mL sample, resulting in a concentration of 100 ng/L.
-
pH Adjustment: Adjust the sample pH to >11 with 5M NaOH.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the sample to a 1 L separatory funnel.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator. Further concentrate to 0.5 mL under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the excess HFBA under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of toluene for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Analysis
-
Identify each analyte by its retention time and characteristic ions.
-
Quantify each analyte using the internal standard method. Calculate the response factor (RF) for each analyte relative to the internal standard from the calibration standards.
-
Calculate the concentration of each analyte in the samples using the calculated RFs and the peak area ratios of the analyte to the internal standard.
Data Presentation
Table 1: GC-MS SIM Parameters for Target Analytes and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Aniline derivative | 10.5 | 289 | 119, 92 |
| 2-Chloroaniline derivative | 12.2 | 323 | 153, 126 |
| 3-Chloroaniline derivative | 12.5 | 323 | 153, 126 |
| 4-Chloroaniline derivative | 12.8 | 323 | 153, 126 |
| 2,4-Dichloroaniline derivative | 14.5 | 357 | 187, 160 |
| 2,5-Dichloroaniline derivative | 14.7 | 357 | 187, 160 |
| 3,4-Dichloroaniline derivative | 15.0 | 357 | 187, 160 |
| 3,5-Dichloroaniline derivative | 15.2 | 357 | 187, 160 |
| 2,4,6-Trichloroaniline derivative | 16.8 | 391 | 221, 194 |
| This compound derivative (IS) | 14.3 | 360 | 190, 163 |
Table 2: Method Performance Data
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Aniline | 0.9992 | 0.05 | 0.15 | 95.2 | 4.8 |
| 2-Chloroaniline | 0.9995 | 0.03 | 0.10 | 98.1 | 3.5 |
| 3-Chloroaniline | 0.9991 | 0.03 | 0.10 | 97.5 | 4.1 |
| 4-Chloroaniline | 0.9993 | 0.04 | 0.12 | 96.8 | 3.9 |
| 2,4-Dichloroaniline | 0.9998 | 0.02 | 0.06 | 101.2 | 2.8 |
| 2,5-Dichloroaniline | 0.9996 | 0.02 | 0.06 | 99.5 | 3.1 |
| 3,4-Dichloroaniline | 0.9997 | 0.02 | 0.06 | 102.1 | 2.5 |
| 3,5-Dichloroaniline | 0.9994 | 0.02 | 0.06 | 100.8 | 2.9 |
| 2,4,6-Trichloroaniline | 0.9990 | 0.01 | 0.03 | 98.9 | 4.5 |
Data is representative and may vary based on instrumentation and matrix.
Visualization
Caption: Experimental workflow for the determination of industrial pollutants.
Conclusion
The method described in this application note provides a reliable and sensitive approach for the determination of aniline derivatives in environmental water samples. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for matrix effects and variations in the analytical process. This protocol is suitable for routine monitoring of industrial pollutants and for research purposes in environmental and analytical chemistry.
References
Application Note: High-Throughput Analysis of Aniline in Various Matrices using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline is a primary aromatic amine used extensively in the manufacturing of dyes, polymers, pharmaceuticals, and other industrial chemicals.[1] Its widespread use, however, raises environmental and health concerns due to its toxicity and potential carcinogenicity.[1] Accurate and sensitive quantification of aniline in diverse matrices such as environmental samples (water, soil) and biological fluids (serum, plasma, urine) is therefore crucial for monitoring exposure and ensuring safety.[2]
The use of a stable isotope-labeled internal standard, such as a deuterated aniline, is the gold standard for quantitative analysis by mass spectrometry. Deuterated standards exhibit nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allows for accurate correction of analyte losses during sample preparation and variations in instrument response, leading to highly precise and reliable quantification. Aniline-2,3,4,5,6-d5 is a commonly used deuterated standard for this purpose.
This application note provides detailed protocols for the sample preparation and analysis of aniline in various matrices using a deuterated internal standard, primarily with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
Both GC-MS and LC-MS/MS are powerful techniques for the determination of aniline.
-
GC-MS often requires a derivatization step to improve the volatility and chromatographic behavior of the polar aniline molecule. This can add complexity to the sample preparation but can also enhance sensitivity.
-
LC-MS/MS is a suitable alternative that does not require derivatization, simplifying the sample preparation process. It is particularly well-suited for analyzing polar and thermolabile compounds like aniline.
The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.
Experimental Protocols
Protocol 1: Aniline in Water Samples by LC-MS/MS
This protocol is adapted for the rapid and sensitive determination of aniline in environmental water samples.
1. Materials and Reagents
-
Aniline standard
-
Aniline-d5 internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Milli-Q water or equivalent high-purity water
-
Environmental water samples (e.g., river water, tap water)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of aniline and aniline-d5 in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the aniline stock solution with a mixture of acetonitrile and water. Spike each working standard with the aniline-d5 internal standard at a constant concentration.
-
Sample Preparation:
-
Collect water samples in clean glass containers.
-
Add the aniline-d5 internal standard solution to an aliquot of the water sample.
-
For environmental water samples, a 20-fold dilution with Milli-Q water may be necessary to reduce matrix effects.
-
Mix the sample thoroughly.
-
The sample is now ready for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1% or 0.5%), is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
Protocol 2: Aniline in Soil Samples by GC-MS
This protocol describes the extraction of aniline from soil samples followed by GC-MS analysis.
1. Materials and Reagents
-
Aniline standard
-
Deuterated internal standard (e.g., 1,4-dichlorobenzene-d4, as a surrogate)
-
n-Hexane (pesticide residue grade)
-
Diatomaceous earth
-
Pressurized Solvent Extraction (ASE) system
-
Nitrogen evaporator
2. Standard and Sample Preparation
-
Stock and Intermediate Solutions: Prepare stock and intermediate solutions of aniline and the internal standard in n-hexane.
-
Sample Preparation:
-
Weigh 10 g of the dry soil sample.
-
Mix the soil with 5 g of diatomaceous earth.
-
Spike the sample with the aniline intermediate solution.
-
Perform Accelerated Solvent Extraction (ASE) with an appropriate solvent.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Add the internal standard solution to the concentrated extract.
-
Adjust the final volume with the extraction solvent.
-
The sample is now ready for GC-MS analysis.
-
3. GC-MS Conditions
-
GC System: A gas chromatograph with a splitless injector.
-
Column: A capillary column suitable for amine analysis.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: An initial temperature of 35 °C held for 2 minutes, then ramped to 150 °C at 15 °C/min and held for 5 minutes, followed by a ramp to 190 °C at 3 °C/min and held for 2 minutes.
-
Mass Spectrometer: A mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
Protocol 3: Aniline in Serum/Plasma Samples by GC-MS with Derivatization
This protocol is for the determination of aniline in biological fluids and includes a derivatization step.
1. Materials and Reagents
-
Aniline standard
-
N-methylaniline (as internal standard) or a deuterated aniline standard
-
Chloroform
-
Derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride or 2,2,2-trichloroethyl chloroformate)
-
Ethyl acetate
-
Sodium hydroxide solution
2. Standard and Sample Preparation
-
Standard Preparation: Prepare calibration standards by spiking blank serum or plasma with known concentrations of aniline.
-
Sample Preparation:
-
To 1 mL of serum or plasma, add the internal standard.
-
Make the sample alkaline with sodium hydroxide solution.
-
Extract aniline and the internal standard with chloroform by vortexing and centrifugation.
-
Transfer the organic layer to a clean tube.
-
Add the derivatizing agent and react.
-
Evaporate the excess derivatizing reagent under a stream of nitrogen.
-
Reconstitute the residue in ethyl acetate.
-
The sample is now ready for GC-MS analysis.
-
3. GC-MS Conditions
-
GC System: A gas chromatograph with a splitless injector.
-
Column: A suitable capillary column for the derivatized analytes.
-
Mass Spectrometer: A mass spectrometer to monitor the specific molecular ions of the derivatized aniline and internal standard.
Quantitative Data Summary
The following tables summarize typical performance characteristics of the analytical methods described.
Table 1: LC-MS/MS Method Performance for Aniline Analysis in Water and Fish
| Parameter | Water | Fish Meat |
| Linearity Range | 0.5 - 500 µg/L | - |
| Correlation Coefficient (R²) | > 0.999 | - |
| Limit of Detection (LOD) | 0.50 µg/L | 1.00 µg/kg |
| Limit of Quantification (LOQ) | 1.00 µg/L | 2.00 µg/kg |
| Average Recovery | 86.7% - 93.7% | 81.8% - 96.8% |
| Relative Standard Deviation (RSD) | 1.5% - 9.2% | 1.5% - 9.2% |
Table 2: GC-MS Method Performance for Aniline Analysis in Soil
| Parameter | Value |
| Linearity Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.04 mg/kg |
Table 3: GC-MS with Derivatization Method Performance for Aniline in Serum
| Parameter | Value (4-carbethoxyhexafluorobutyryl chloride) | Value (2,2,2-trichloroethyl chloroformate) |
| Linearity Range | 0.5 - 25.0 mg/L | 0.5 - 25.0 mg/L |
| Detection Limit | 0.1 mg/L | 0.1 mg/L |
| Within-run Precision (%RSD) | 3.8% | 3.61% |
| Between-run Precision (%RSD) | 5.8% | 5.92% |
Workflow Diagram
The following diagram illustrates a general workflow for the sample preparation and analysis of aniline using a deuterated internal standard.
Caption: General workflow for aniline analysis.
Conclusion
The use of a deuterated internal standard is a robust and reliable approach for the quantitative analysis of aniline in a variety of complex matrices. The protocols outlined in this application note, for both LC-MS/MS and GC-MS, provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own methods. The choice of methodology will depend on the specific application, matrix, and available resources. By carefully following these guidelines, accurate and precise determination of aniline can be achieved to meet regulatory requirements and ensure product and environmental safety.
References
Application Notes and Protocols for the Analysis of 2,6-Dichloroaniline in Environmental Water Samples using 2,6-Dichloroaniline-3,4,5-D3 as an Internal Standard
Introduction
2,6-Dichloroaniline is an organic compound used in the manufacturing of dyes, pesticides, and pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac.[1] Its presence in environmental water sources is a growing concern due to its potential toxicity to aquatic life and humans.[2] Accurate and sensitive analytical methods are crucial for monitoring its levels in the environment.
This document provides a detailed application note and protocol for the quantitative analysis of 2,6-dichloroaniline in environmental water samples. The method utilizes gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique, employing 2,6-dichloroaniline-3,4,5-D3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis. This approach is tailored for researchers, scientists, and professionals in environmental monitoring and drug development.
Analytical Method Overview
The analytical workflow involves the collection of water samples, followed by sample preparation using liquid-liquid extraction (LLE) to isolate and concentrate the analyte and internal standard. The concentrated extract is then analyzed by GC-MS. The use of a deuterated internal standard, this compound, is a key feature of this method, as it closely mimics the chemical behavior of the target analyte, 2,6-dichloroaniline, leading to more reliable quantification.
Quantitative Data Summary
The following table summarizes the performance characteristics of analytical methods for dichloroaniline isomers in various matrices. While specific data for 2,6-dichloroaniline in water using the exact protocol herein is not available in a single source, the presented data from similar analytes and matrices provide a reasonable expectation of the method's performance.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 3,4-Dichloroaniline | LC-MS/MS | Drinking Water | 0.0394 µg/L | 0.10 µg/L | 70-120 | Not Specified |
| 3,4-Dichloroaniline | LC-MS/MS | Surface Water | 0.0374 µg/L | 0.10 µg/L | 70-120 | Not Specified |
| 3,4-Dichloroaniline | HPLC-MS/MS | Chives | 0.6 µg/kg | 2.0 µg/kg | 75.3 - 86.0 | 2.1 - 8.5 |
| 3,5-Dichloroaniline | HPLC-MS/MS | Chives | 1.0 µg/kg | 3.0 µg/kg | 78.2 - 98.1 | 1.4 - 11.9 |
| 3,4- and 3,5-Dichloroaniline | GC/MS | Human Urine | 0.005 µg/L | 0.010 µg/L | Not Specified | Not Specified |
| 3,4- and 3,5-Dichloroaniline | GC-MS/MS | Human Urine | 0.03 µg/L | Not Specified | 93 - 103 | 9 - 18 |
Experimental Protocols
Sample Collection and Preservation
-
Collection: Collect water samples in 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps.
-
Preservation: Immediately after collection, adjust the pH of the sample to a range of 6 to 8 using sodium hydroxide or sulfuric acid. If the sample contains residual chlorine, add 35 mg of sodium thiosulfate per part per million of free chlorine per liter.
-
Storage: Store the samples on ice or refrigerate at 4°C from the time of collection until extraction.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from EPA Method 3510 for separatory funnel liquid-liquid extraction.
-
Spiking with Internal Standard:
-
Measure 1.0 L of the water sample into a 2-L separatory funnel.
-
Spike the sample with a known amount of this compound solution in a water-miscible solvent (e.g., methanol) to achieve a final concentration of 10 µg/L.
-
-
pH Adjustment:
-
Adjust the pH of the water sample to >11 by adding an appropriate amount of 1.0 M sodium hydroxide (NaOH). Check the pH using a pH meter or pH paper.
-
-
Extraction:
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Seal the funnel and shake vigorously for 2 minutes with periodic venting to release excess pressure.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract (bottom layer) into a collection flask.
-
Repeat the extraction two more times using fresh 60-mL portions of methylene chloride, combining all extracts in the collection flask.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
GC-MS Analysis
-
Instrument Conditions:
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL, splitless injection.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2,6-Dichloroaniline: m/z 161 (quantification), 163 (confirmation), 126 (confirmation).
-
This compound: m/z 164 (quantification), 166 (confirmation).
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
-
Calibration:
-
Prepare a series of calibration standards in methylene chloride containing known concentrations of 2,6-dichloroaniline and a constant concentration of this compound.
-
Analyze the calibration standards using the same GC-MS conditions as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
-
Quantification:
-
Analyze the prepared sample extracts.
-
Calculate the concentration of 2,6-dichloroaniline in the samples using the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of 2,6-dichloroaniline in water.
Logical Relationship of Isotope Dilution
Caption: Principle of isotope dilution for accurate quantification.
References
- 1. Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Diclofenac and its Impurities using a Deuterated Internal Standard by LC-MS/MS
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions.[1][2] The manufacturing process and degradation of diclofenac can lead to the formation of various impurities that need to be monitored to ensure the safety and efficacy of the final drug product.[1][3] Regulatory bodies worldwide require strict control over these impurities.[4] This application note presents a robust and sensitive analytical method for the simultaneous quantification of diclofenac and its key impurities using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 2,6-dichloroaniline-d3 as an internal standard (IS) to ensure high accuracy and precision by compensating for variations during sample preparation and analysis.
Experimental
Materials and Reagents
-
Diclofenac sodium, reference standard (≥99.5%)
-
Diclofenac Impurity A (1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one), reference standard (≥98%)
-
Diclofenac Impurity B (2-(2,6-dichloroanilino)benzaldehyde), reference standard (≥98%)
-
2,6-Dichloroaniline-d3 (Internal Standard, ≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Individual stock solutions of diclofenac, Impurity A, Impurity B, and 2,6-dichloroaniline-d3 were prepared in methanol.
-
Working Standard Solutions: Mixed working standard solutions of diclofenac and its impurities were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (100 ng/mL): The 2,6-dichloroaniline-d3 stock solution was diluted in the mobile phase to achieve the final concentration.
-
Sample Preparation: A known amount of the drug substance or formulation is accurately weighed and dissolved in the mobile phase. An aliquot of the internal standard spiking solution is added before diluting to the final volume.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Diclofenac | 296.0 | 215.0 | 100 | 15 |
| Impurity A | 278.0 | 250.0 | 100 | 20 |
| Impurity B | 278.0 | 242.0 | 100 | 18 |
| 2,6-Dichloroaniline-d3 (IS) | 166.0 | 130.0 | 100 | 25 |
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Table 2: Linearity and Sensitivity
| Analyte | Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Diclofenac | 1 - 1000 | >0.999 | 0.3 | 1 |
| Impurity A | 0.5 - 500 | >0.999 | 0.15 | 0.5 |
| Impurity B | 0.5 - 500 | >0.999 | 0.18 | 0.5 |
Accuracy and Precision
Accuracy was determined by spike-recovery experiments at three concentration levels. Precision was evaluated as the relative standard deviation (RSD) for intra-day and inter-day analyses.
Table 3: Accuracy and Precision Data
| Analyte | Spiked Conc. (ng/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Diclofenac | 10 | 99.2 | 1.8 | 2.5 |
| 100 | 101.5 | 1.5 | 2.1 | |
| 500 | 98.7 | 1.2 | 1.9 | |
| Impurity A | 5 | 102.1 | 2.1 | 3.0 |
| 50 | 99.8 | 1.7 | 2.4 | |
| 250 | 100.5 | 1.4 | 2.0 | |
| Impurity B | 5 | 98.5 | 2.3 | 3.2 |
| 50 | 101.2 | 1.9 | 2.6 | |
| 250 | 99.0 | 1.6 | 2.2 |
Experimental Workflow and Diagrams
Caption: Overall experimental workflow from sample preparation to data analysis.
Caption: Logical relationship between inputs, processes, and outputs of the analytical method.
Conclusion
The developed LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of diclofenac and its key impurities. The use of a deuterated internal standard, 2,6-dichloroaniline-d3, ensures the accuracy and robustness of the method. The short analysis time makes it suitable for high-throughput analysis in a quality control environment. The validation results demonstrate that the method meets the requirements for routine analysis of diclofenac impurities in pharmaceutical samples.
References
Application Note: Quantitative Analysis of Clonidine Impurities Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Clonidine is a potent centrally acting alpha-2 adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and other conditions. The manufacturing process and storage of clonidine can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One of the potential impurities is 2,6-dichloroaniline, which is also a known starting material for the synthesis of clonidine and is designated as Clonidine EP Impurity C.[1][2][3][4][5]
Regulatory agencies require robust and validated analytical methods for the quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. The use of stable isotope-labeled internal standards, such as deuterated compounds, is highly recommended for mass spectrometry-based bioanalysis to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine impurities, using 2,6-dichloroaniline-d3 as an internal standard.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the simultaneous determination of clonidine and its potential impurities. The use of a deuterated internal standard, 2,6-dichloroaniline-d3, which has nearly identical physicochemical properties to the target analyte (2,6-dichloroaniline), allows for accurate quantification by correcting for variations during sample preparation and analysis. The chromatographic separation of clonidine and its impurities is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Clonidine Hydrochloride, 2,6-dichloroaniline (Clonidine Impurity C)
-
Internal Standard: 2,6-dichloroaniline-d3
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Preparation: Volumetric flasks, pipettes, and autosampler vials
Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve approximately 10 mg of each reference standard (Clonidine HCl, 2,6-dichloroaniline) and the internal standard (2,6-dichloroaniline-d3) in separate 10 mL volumetric flasks with methanol.
-
-
Intermediate Standard Solution (10 µg/mL):
-
Pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Working Standard Solutions and Calibration Curve:
-
Prepare a series of calibration standards by serial dilution of the intermediate standard solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL for clonidine and its impurities.
-
Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Clonidine API:
-
Accurately weigh approximately 10 mg of the clonidine API sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (50:50 acetonitrile/water).
-
Further dilute an aliquot of this solution to a final concentration of approximately 100 µg/mL.
-
Spike the final solution with the internal standard to a concentration of 100 ng/mL.
-
-
Clonidine Tablets:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of clonidine into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate to a final concentration of approximately 100 µg/mL and spike with the internal standard to 100 ng/mL.
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | 600 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clonidine | 230.0 | 213.0 | 20 |
| 2,6-dichloroaniline | 162.0 | 126.0 | 15 |
| 2,6-dichloroaniline-d3 (IS) | 165.0 | 129.0 | 15 |
Data Analysis and Quantification
The concentration of each impurity is determined using the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the standards. The linearity of the method should be assessed, and the concentration of impurities in the samples is calculated from the regression equation of the calibration curve.
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | No interference observed |
Table 2: Sample Analysis Results
| Sample ID | Clonidine Concentration (µg/mL) | 2,6-dichloroaniline Concentration (ng/mL) | % Impurity |
| API Batch 1 | 100.2 | 5.8 | 0.0058% |
| API Batch 2 | 99.5 | 7.2 | 0.0072% |
| Tablet Batch 1 | 101.1 | 4.5 | 0.0044% |
Visualization
Caption: Workflow for Clonidine Impurity Testing.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of 2,6-dichloroaniline in clonidine samples. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for routine quality control and stability studies in the pharmaceutical industry. The method is sensitive, specific, and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Clonidine EP Impurity C (2,6-Dichloroaniline) - CAS - 608-31-1 | Axios Research [axios-research.com]
- 2. 2,6-Dichloroaniline | CAS 608-31-1 | LGC Standards [lgcstandards.com]
- 3. Clonidine EP Impurity C (2,6-Dichloroaniline) - SRIRAMCHEM [sriramchem.com]
- 4. Clonidine Impurity-C(2,6-dichloroaniline) | CAS No- 608-31-1 | Simson Pharma Limited [simsonpharma.com]
- 5. 2,6-Dichloroaniline | CAS 608-31-1 | LGC Standards [lgcstandards.com]
Application Note & Protocol: Multi-Residue Pesticide Analysis in Food Matrices using Aniline Standards
Introduction
The escalating global use of pesticides in agriculture necessitates robust and efficient analytical methods to monitor their residues in food products, ensuring consumer safety and regulatory compliance.[1][2] This application note details a comprehensive multi-residue method for the simultaneous analysis of a wide array of pesticides, including various aniline derivatives, in diverse food matrices. The protocol is designed for researchers, scientists, and professionals in drug development and food safety.
The methodology is centered around the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3][4][5] This combined approach provides broad analytical scope, high sensitivity, and the selectivity required to meet stringent global regulatory standards, such as the Maximum Residue Limits (MRLs) set by the European Union.
Experimental Protocols
This section outlines the detailed procedures for sample preparation and instrumental analysis for the determination of multi-class pesticide residues.
Sample Preparation: QuEChERS Protocol
The QuEChERS method offers a streamlined and effective extraction and cleanup process for a variety of food matrices.
Materials:
-
Homogenized sample (e.g., fruits, vegetables, grains)
-
Acetonitrile (ACN), 1% acetic acid in ACN (v/v)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) - for pigmented samples
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Homogenization: Homogenize a representative portion of the sample to achieve a uniform consistency. For samples with high water content, cryogenic milling with dry ice can be employed to prevent the degradation of volatile pesticides.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate internal standard solution.
-
Add the pre-packaged QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration. This step facilitates the partitioning of pesticides into the organic phase.
-
Centrifuge at ≥3000 xg for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄. For highly pigmented samples, a dSPE tube containing GCB can be used.
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 xg for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract for direct analysis by LC-MS/MS.
-
For GC-MS/MS analysis, another aliquot may be subjected to a solvent exchange into a suitable solvent like acetone/n-hexane.
-
Instrumental Analysis
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Typical Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing a small percentage of formic acid and/or ammonium formate to improve ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of pesticide polarities.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring at least two transitions per compound for confirmation.
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
Typical Conditions:
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: A gradient program starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 310°C) to separate a wide range of analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The performance of the multi-residue method is evaluated based on several key parameters, including the limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD). The following tables summarize typical performance data for a range of pesticides in various food matrices.
Table 1: Method Performance for Selected Pesticides in Strawberry by GC-MS/MS
| Pesticide Class | Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Organochlorine | Endosulfan | 50 | 95 | < 15 | 10 |
| Organophosphorus | Chlorpyrifos | 50 | 98 | < 10 | 10 |
| Pyrethroid | Cypermethrin | 50 | 105 | < 12 | 10 |
| Dicarboximide | Iprodione | 50 | 92 | < 18 | 10 |
Table 2: Method Validation Data for Multi-Residue Analysis in Citrus Fruits by LC-MS/MS
| Pesticide | Matrix | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Carbendazim | Mandarin Orange | 0.01 | 95.4 | 5.8 |
| Thiabendazole | Grapefruit | 0.01 | 102.1 | 4.3 |
| Imazalil | Mandarin Orange | 0.005 | 98.7 | 6.1 |
| Mefenacet | Grapefruit | 0.01 | 105.3 | 7.2 |
Table 3: General Performance Characteristics of Multi-Residue Methods
| Parameter | Typical Range | Reference |
| Limit of Quantification (LOQ) | 0.001 - 0.01 mg/kg | |
| Recovery | 70 - 120% | |
| Precision (RSD) | < 20% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow of the multi-residue pesticide analysis protocol.
Caption: Experimental workflow for multi-residue pesticide analysis.
Logical Relationships in Method Validation
The following diagram outlines the key parameters and their relationships in the validation of the analytical method.
Caption: Key parameters in analytical method validation.
References
- 1. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting hydrogen-deuterium exchange in 2,6-Dichloroaniline-3,4,5-D3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using 2,6-Dichloroaniline-3,4,5-D3 in hydrogen-deuterium exchange (HDX) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the deuterium labels on this compound?
The deuterium atoms on the aromatic ring of this compound are generally stable under standard analytical conditions.[1] The carbon-deuterium (C-D) bonds are not readily exchangeable.[1] However, the two hydrogens on the amino group (-NH₂) are highly labile and will readily exchange with protons from any protic solvent, such as water or methanol.[1] The compound itself is stable if stored under recommended conditions, but should be re-analyzed for chemical purity after an extended period.[2]
Q2: What are the primary factors that can cause unintended loss of deuterium (back-exchange) from the aromatic ring?
While the aromatic C-D bonds are generally stable, back-exchange can be induced under certain conditions. The primary factors include:
-
pH: The rate of exchange is highly dependent on pH.[3] While minimal exchange occurs between pH 2.5-3, strongly acidic or basic conditions can catalyze back-exchange.
-
Temperature: Higher temperatures increase the rate of exchange reactions. It's crucial to maintain low temperatures, especially during sample preparation and analysis, to minimize back-exchange.
-
Catalysts: Certain metal catalysts can facilitate H-D exchange. Ensure all glassware and reagents are free from such contaminants.
Q3: How should I properly store and handle this compound to maintain its isotopic purity?
To maintain the isotopic integrity of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture, and in a cool, dry, and dark place. When preparing solutions, use anhydrous, aprotic solvents if the goal is to analyze the intact deuterated molecule without affecting the amine group hydrogens.
Troubleshooting Guide
This guide addresses specific issues that may arise during HDX experiments with this compound.
Problem 1: Mass spectrometry results show a lower than expected mass, indicating loss of deuterium.
-
Possible Cause: Back-exchange with protic solvents or atmospheric moisture.
-
Solution:
-
Use only high-purity, anhydrous, aprotic solvents (e.g., acetonitrile, THF, deuterated chloroform) for all sample preparation and analysis steps.
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
Handle the compound and prepare solutions in a controlled environment with low humidity, such as a glove box, or under a stream of inert gas.
-
-
-
Possible Cause: High temperature during sample preparation or analysis.
-
Solution:
-
Maintain low temperatures (ideally 0-4 °C) throughout your experimental workflow, from sample preparation to injection into the mass spectrometer.
-
Use a cooled autosampler and chromatography column.
-
Check the desolvation temperature in the mass spectrometer source; higher temperatures can promote back-exchange.
-
-
-
Possible Cause: Incorrect pH of the mobile phase or buffers.
-
Solution:
-
For LC-MS analysis, maintain a pH of ~2.5-3 for the mobile phase to minimize the rate of back-exchange.
-
Prepare fresh buffers and carefully calibrate the pH meter.
-
-
Problem 2: Inconsistent or non-reproducible levels of deuterium incorporation in replicate experiments.
-
Possible Cause: Variable exposure to atmospheric moisture.
-
Solution: Standardize the sample handling time and procedures to ensure each replicate is exposed to the ambient environment for the same duration. Work quickly and efficiently when handling the compound outside of a controlled atmosphere.
-
-
Possible Cause: Inconsistent temperature control.
-
Solution: Ensure that the temperature of all solutions, columns, and instrument components are stable and consistent between runs. Use a temperature-controlled autosampler and column compartment.
-
-
Possible Cause: Contaminated solvents or reagents.
-
Solution: Use freshly opened bottles of high-purity, anhydrous solvents for each set of experiments. Store solvents over molecular sieves to maintain dryness.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for minimizing back-exchange in HDX experiments.
Table 1: pH and Temperature Effects on Back-Exchange
| Parameter | Condition | Effect on Back-Exchange | Reference |
| pH | ~2.5 - 3.0 | Minimum exchange rate | |
| < 2.5 or > 3.0 | Increased exchange rate | ||
| Temperature | Low (e.g., 0 °C) | Slowest exchange rate | |
| High | Increased exchange rate |
Table 2: Typical LC-MS Parameters for Minimizing Back-Exchange
| Parameter | Recommended Value | Rationale | Reference |
| Column Temperature | 0 - 4 °C | Reduces back-exchange on the column. | |
| Mobile Phase pH | 2.5 - 3.0 | Minimizes the intrinsic rate of H-D exchange. | |
| Analysis Time | As short as possible | Reduces the time for back-exchange to occur. | |
| Desolvation Temperature | As low as possible | Minimizes gas-phase back-exchange in the MS source. |
Experimental Protocols
Protocol: Analysis of this compound by LC-MS to Verify Isotopic Purity
-
Materials and Reagents:
-
This compound
-
Anhydrous acetonitrile (ACN), LC-MS grade
-
Anhydrous methanol (MeOH), LC-MS grade (for comparison)
-
Formic acid, LC-MS grade
-
Ultrapure water, LC-MS grade
-
Oven-dried glassware
-
Inert gas (argon or nitrogen)
-
-
Preparation of Mobile Phases (under inert atmosphere if possible):
-
Mobile Phase A: 0.1% formic acid in water (pH ~2.7)
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation (perform in a glove box or under a stream of inert gas):
-
Quickly weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions to the desired final concentration (e.g., 1 µg/mL) using anhydrous acetonitrile.
-
For a control experiment to demonstrate back-exchange, prepare a parallel sample dissolved in a protic solvent like methanol.
-
-
LC-MS Analysis:
-
LC System: A UHPLC system with a cooled autosampler and column compartment.
-
Column: A suitable reversed-phase C18 column.
-
Column Temperature: 4 °C
-
Autosampler Temperature: 4 °C
-
Flow Rate: As required for the column, aim for a short run time.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5-95% B over 5 minutes).
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode to observe the molecular ion peak.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the analyte.
-
The theoretical monoisotopic mass of C₆H₂D₃Cl₂N is 165.0086.
-
Compare the observed mass to the theoretical mass to confirm the retention of deuterium.
-
In the control sample prepared in methanol, you would expect to see a mass corresponding to the fully protonated amine (C₆HD₃Cl₂NH₂) and potentially some back-exchange on the ring if conditions are not optimal.
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of deuterium loss.
Caption: A typical experimental workflow for HDX-MS analysis.
References
Technical Support Center: Optimizing GC-MS Parameters for 2,6-Dichloroaniline Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,6-Dichloroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common issues observed during the GC-MS analysis of 2,6-Dichloroaniline?
The most frequently encountered problems include poor peak shape (tailing), low sensitivity or poor response, co-elution with isomers, and high background noise. These issues can often be traced back to suboptimal instrument parameters or sample preparation.
Q2: My 2,6-Dichloroaniline peak is showing significant tailing. What are the potential causes and solutions?
Peak tailing for aniline compounds is a common issue primarily caused by interactions with active sites in the GC system.[1]
-
Cause: Active sites in the GC inlet (liner) or on the column can interact with the amine group of the aniline.[1][2]
-
Solution:
Q3: I am experiencing low sensitivity and a poor response for my 2,6-Dichloroaniline peak. How can I troubleshoot this?
Low sensitivity can stem from leaks in the system or a contaminated ion source in the mass spectrometer.
-
Cause: System leaks can introduce air and reduce the vacuum efficiency, while a contaminated ion source can suppress analyte ionization.
-
Solution:
-
Perform a thorough leak check of the injector, column fittings, and the MS interface using an electronic leak detector.
-
If no leaks are detected, it may be necessary to vent the mass spectrometer and clean the ion source according to the manufacturer's instructions.
-
Q4: I am seeing multiple peaks with very similar mass spectra, making it difficult to identify 2,6-Dichloroaniline. What is the likely cause and how can I resolve this?
This issue is often due to the co-elution of isomeric impurities, which have very similar mass fragmentation patterns. Positional isomers such as 2,4-dichloroaniline or 3,4-dichloroaniline can be present as impurities.
-
Cause: Inadequate chromatographic separation of isomers.
-
Solution:
-
Optimize the GC oven temperature program. A slower temperature ramp rate around the elution time of the isomers can improve separation.
-
Consider using a longer GC column (e.g., 60m) or a column with a different stationary phase to enhance selectivity. A 5% phenyl-methylpolysiloxane phase is a good starting point.
-
Inject authentic reference standards of the suspected impurities to confirm their retention times.
-
Q5: The baseline in my chromatogram is noisy. What are the common causes and how can I reduce the background noise?
High background noise can originate from the carrier gas, column bleed, or system contamination.
-
Cause: Impurities in the carrier gas, degradation of the column's stationary phase at high temperatures, or contamination in the injector or detector.
-
Solution:
-
Ensure the use of high-purity carrier gas and install appropriate gas purifiers.
-
Properly condition the GC column according to the manufacturer's guidelines before analysis.
-
Perform a "bake-out" of the injector and detector to remove any accumulated contaminants.
-
Experimental Protocols & Data
Optimized GC-MS Parameters for 2,6-Dichloroaniline Analysis
This table summarizes a recommended starting point for GC-MS parameters. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| GC Column | 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane stationary phase |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 70°C, hold for 1 minRamp 1: 3°C/min to 150°CRamp 2: 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 50-300 m/z |
| Solvent | Methanol or Methylene Chloride |
Mass Spectrometry Data for 2,6-Dichloroaniline
The primary ion to monitor for 2,6-Dichloroaniline is the molecular ion.
| Ion Type | Predicted m/z | Notes |
| Molecular Ion [M] | 161 | This is the most abundant ion and should be used for quantification. |
| [M+H]⁺ | 162 | |
| Isotope Peak | 163 | Due to the presence of two chlorine atoms. |
Sample Preparation Protocol
-
Accurately weigh approximately 10 mg of the 2,6-Dichloroaniline sample.
-
Dissolve the sample in 10 mL of methanol or methylene chloride to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, perform serial dilutions to prepare calibration standards.
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
Visual Workflow and Troubleshooting Guides
References
Technical Support Center: LC-MS/MS Matrix Effects with 2,6-Dichloroaniline-3,4,5-D3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects when using 2,6-Dichloroaniline-3,4,5-D3 as an internal standard in LC-MS/MS analyses. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1]
Q2: Why is this compound used as an internal standard?
A2: Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard for quantitative LC-MS/MS.[3] They are chemically and structurally almost identical to the analyte of interest (2,6-Dichloroaniline), meaning they should co-elute chromatographically and experience similar matrix effects. By using the ratio of the analyte signal to the internal standard signal, variations during sample preparation and ionization can be normalized, leading to more accurate quantification.
Q3: What are the common causes of matrix effects when analyzing biological samples?
A3: In biological matrices such as plasma, serum, or urine, common causes of matrix effects include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Endogenous Metabolites: Co-eluting metabolites can compete with the analyte and internal standard for ionization.
-
Proteins: While most proteins are removed during sample preparation, residual amounts can still contribute to matrix effects.
Q4: Can the deuterated internal standard (this compound) behave differently from the non-labeled analyte?
A4: Yes, in some cases, deuterated standards can exhibit slightly different chromatographic behavior compared to their non-labeled counterparts. This is known as the "isotope effect," which can cause a small shift in retention time. If the analyte and the internal standard do not perfectly co-elute, they may be affected differently by co-eluting matrix components, leading to inadequate compensation for matrix effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Poor accuracy and precision despite using a SIL internal standard.
-
Possible Cause: Differential matrix effects on the analyte and this compound due to chromatographic separation.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a solution containing both the analyte and the internal standard and carefully examine their peak shapes and retention times.
-
Adjust Chromatography: If a separation is observed, modify the chromatographic conditions (e.g., gradient, mobile phase composition) to ensure complete co-elution. A less steep gradient or a column with different selectivity may be required.
-
Evaluate Different Matrices: The extent of the isotope effect can sometimes vary between different lots of biological matrix. It is advisable to test multiple sources of blank matrix during method development.
-
Problem 2: Significant ion suppression is observed for both the analyte and the internal standard.
-
Possible Cause: Inefficient removal of matrix components during sample preparation.
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts. Experiment with different organic solvents to optimize the removal of interferences while maintaining good analyte recovery.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix components. Consider using a mixed-mode or phospholipid removal SPE sorbent.
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Problem 3: High background signal at the analyte's mass transition, even in blank samples.
-
Possible Cause: Presence of unlabeled 2,6-dichloroaniline as an impurity in the this compound internal standard material.
-
Troubleshooting Steps:
-
Check Isotopic Purity: Prepare and inject a high-concentration solution of the this compound internal standard in a neat solvent.
-
Monitor Transitions: Monitor the mass transitions for both the internal standard and the unlabeled analyte.
-
Quantify Impurity: If a significant peak is observed for the unlabeled analyte, the isotopic purity of the internal standard is low. This can lead to inaccurate results, especially at the lower limit of quantification. Contact the supplier for a certificate of analysis or consider purchasing a new batch with higher isotopic purity.
-
Quantitative Data Summary
The following table summarizes typical matrix effect values observed in different biological matrices. Note that these are representative values and the actual matrix effect should be determined experimentally for your specific assay.
| Biological Matrix | Sample Preparation Method | Analyte Concentration | Typical Matrix Effect (%) |
| Human Plasma | Protein Precipitation | Low QC | -35% (Ion Suppression) |
| High QC | -28% (Ion Suppression) | ||
| Human Plasma | Solid-Phase Extraction | Low QC | -10% (Ion Suppression) |
| High QC | -8% (Ion Suppression) | ||
| Rat Urine | Dilute and Shoot | Low QC | -55% (Ion Suppression) |
| High QC | -45% (Ion Suppression) | ||
| Pig Liver Homogenate | QuEChERS | Low QC | +15% (Ion Enhancement) |
| High QC | +12% (Ion Enhancement) |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
Syringe pump
-
Tee-union
-
Solution of 2,6-Dichloroaniline in mobile phase (e.g., 100 ng/mL)
-
Blank, extracted matrix sample
Procedure:
-
Set up the LC-MS/MS system as usual.
-
Disconnect the column outlet from the MS source.
-
Connect the column outlet to one inlet of the tee-union.
-
Connect the syringe pump containing the 2,6-Dichloroaniline solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS source.
-
Begin infusing the 2,6-Dichloroaniline solution at a low, constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.
-
Inject the blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused 2,6-Dichloroaniline. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol provides a quantitative measure of the matrix effect.
Materials:
-
Blank biological matrix
-
Solutions of 2,6-Dichloroaniline and this compound of known concentrations.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final, extracted matrix just before injection.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
Troubleshooting Logic Diagram
The following diagram provides a logical workflow for troubleshooting matrix effect-related issues.
References
Technical Support Center: Chromatography of Deuterated Anilines
Welcome to the technical support center for the chromatographic analysis of deuterated anilines. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing poor, tailing peaks for my deuterated aniline analysis in reversed-phase HPLC?
A1: Peak tailing is the most common chromatographic issue for basic compounds like anilines.[1] The primary cause is the interaction between the basic aniline molecules and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These silanols can become ionized (negatively charged) at higher pH levels, leading to strong, undesirable secondary interactions with the positively charged (protonated) aniline analyte. This secondary retention mechanism causes the peaks to tail.[2][3]
Q2: What is the most effective first step to improve peak tailing for anilines?
A2: Adjusting the mobile phase pH is the most critical and effective initial step. Lowering the pH to a range of 2.5 to 3.5 is highly recommended for basic compounds like anilines. At this low pH, the residual silanol groups on the stationary phase are fully protonated (neutral), which significantly minimizes the secondary ionic interactions that cause peak tailing, resulting in a more symmetrical peak shape.
Q3: My deuterated aniline elutes slightly earlier than its non-deuterated counterpart. Is this a problem?
A3: This is a well-documented phenomenon known as the "deuterium isotope effect" and is generally not a problem. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a minor difference in polarity. While this chromatographic shift is expected, it's important to ensure it doesn't lead to differential matrix effects if the deuterated compound is used as an internal standard.
Q4: Beyond pH adjustment, what other mobile phase modifications can improve my peak shape?
A4: If low pH alone is insufficient, consider adding a mobile phase modifier. Adding a small concentration of a volatile amine, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the stationary phase, reducing their ability to interact with the aniline analyte and thus minimizing tailing.
Q5: What type of HPLC column is best suited for analyzing anilines to prevent poor peak shape?
A5: The choice of column is crucial. Consider the following options:
-
High-Quality End-Capped Columns : Use a modern, well-end-capped column where the residual silanol groups have been chemically deactivated.
-
Low Metal Content Silica : Columns packed with high-purity silica containing lower metal content often show reduced peak tailing for basic compounds.
-
Alternative Stationary Phases : Phenyl and Pentafluorophenyl (PFP) columns can provide different selectivity through π-π interactions, which can be beneficial.
-
Mixed-Mode Columns : Columns offering mixed-mode functionalities (e.g., reversed-phase and ion-exchange) can provide alternative retention mechanisms and improve peak shape.
Q6: I am observing peak fronting, not tailing. What are the likely causes?
A6: Peak fronting, while less common than tailing for anilines, typically points to two main issues:
-
Column Overload : Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and fronting. Try reducing the sample concentration or the injection volume.
-
Injection Solvent Mismatch : If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the start, resulting in a fronting peak. Ideally, the sample solvent should be the same as or weaker than the mobile phase.
Q7: Can the deuterium label on the aniline be a source of instability or other issues?
A7: Yes, under certain conditions. Deuterium atoms on heteroatoms, such as the nitrogen in an aniline's amino group (-NH2), can be susceptible to deuterium-hydrogen (D-H) exchange with protons from the solvent. This exchange can be influenced by the pH and temperature of the environment. It is generally advisable to avoid prolonged storage of deuterated compounds in acidic or basic solutions to minimize the risk of deuterium loss.
Q8: Can trace metal ions in my HPLC system affect the peak shape of anilines?
A8: Yes, metal-sensitive compounds can interact with trace metal ions present in the HPLC system (e.g., from stainless steel frits or tubing), which can lead to peak tailing. Anilines can act as chelating agents, and these interactions can contribute to poor peak shape. If you suspect metal interaction, using a column with a metal-free body or passivating the HPLC system may be beneficial.
Troubleshooting Guides
Systematic Workflow for Eliminating Peak Tailing
This guide provides a logical, step-by-step workflow to diagnose and resolve peak tailing for deuterated anilines. Follow the decision tree to systematically address the most common causes.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Aniline Analysis
This protocol details a systematic experiment to determine the optimal mobile phase pH for improving the peak shape of a deuterated aniline.
Objective: To evaluate the effect of mobile phase pH on the peak tailing factor of a target aniline compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or Formic acid
-
Deuterated aniline standard
Procedure:
-
Standard Preparation: Prepare a 0.1 mg/mL solution of the deuterated aniline standard dissolved in the initial mobile phase (Mobile Phase 1).
-
Mobile Phase Preparation:
-
Mobile Phase 1 (pH ~2.5): Prepare an aqueous solution of 0.1% phosphoric acid in HPLC-grade water. Mix this aqueous phase with acetonitrile in a 60:40 (aqueous:organic) ratio.
-
Mobile Phase 2 (pH ~4.5): Prepare an appropriate buffer (e.g., acetate) at pH 4.5. Mix with acetonitrile in a 60:40 ratio.
-
Mobile Phase 3 (pH ~6.5): Prepare an appropriate buffer (e.g., phosphate) at pH 6.5. Mix with acetonitrile in a 60:40 ratio.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (adjust based on analyte's max absorbance)
-
-
Analysis:
-
Equilibrate the column with Mobile Phase 1 for at least 30 minutes until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Calculate the USP Tailing Factor (Tf) for the aniline peak.
-
Repeat the equilibration and injection process for Mobile Phase 2 and Mobile Phase 3.
-
-
Evaluation: Compare the tailing factors obtained at the different pH values.
Expected Outcome: The chromatogram run with the low pH mobile phase (pH 2.5) is expected to show a significantly improved peak shape and a tailing factor closer to 1.0 compared to the chromatograms at higher pH values.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
This table summarizes the typical quantitative improvement in peak shape for a basic compound when the mobile phase pH is lowered.
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape | Interpretation |
| 7.0 | > 2.0 | Severe Tailing | Significant secondary interactions with ionized silanols. |
| 4.5 | 1.5 - 2.0 | Moderate Tailing | Partial protonation of silanols; interactions still present. |
| 3.0 | < 1.3 | Symmetrical | Silanol interactions are suppressed, leading to good peak shape. |
Note: Data is representative for basic amine compounds and illustrates a common trend observed during method development.
References
stability of 2,6-Dichloroaniline-3,4,5-D3 in stock solutions
This technical support center provides guidance on the stability of 2,6-Dichloroaniline-3,4,5-D3 in stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for neat this compound?
A1: Neat this compound is stable when stored at room temperature.[1][2] It is recommended to re-analyze the chemical purity of the compound after three years.[1] For aniline compounds, in general, it is also advisable to store them away from light and moisture.[3]
Q2: What solvents are compatible with this compound for preparing stock solutions?
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, accurately weigh the required amount of this compound and dissolve it in a suitable high-purity solvent in a volumetric flask. Ensure the compound is completely dissolved before making up to the final volume. It is recommended to prepare fresh solutions for critical applications.
Q4: What are the potential degradation pathways for this compound in solution?
A4: Aniline and its derivatives can be susceptible to oxidation and polymerization. Exposure to air, light, and impurities in the solvent can promote degradation. For halogenated anilines, dehalogenation can also be a potential degradation pathway under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results over time from the same stock solution. | Degradation of the analyte in the stock solution. | - Prepare a fresh stock solution. - Perform a stability study to determine the acceptable storage duration for your specific solvent and storage conditions. - Store the stock solution at a lower temperature (e.g., -20°C or -80°C) and protected from light. |
| Appearance of unknown peaks in the chromatogram when analyzing the stock solution. | Degradation products have formed. | - Use analytical techniques such as LC-MS or GC-MS to identify the degradation products. - Review the solvent quality and preparation procedure to eliminate potential contaminants. |
| Precipitation observed in the stock solution upon storage. | Poor solubility of the compound at the storage temperature or solvent evaporation. | - Ensure the storage temperature is appropriate for the solvent used. - Check the container seal to prevent solvent evaporation. - Gently warm and vortex the solution to redissolve the precipitate. If it does not redissolve, prepare a fresh solution. |
Experimental Protocols
Protocol: Establishing the Stability of this compound in a Stock Solution
This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent.
1. Materials:
-
This compound (neat compound)
-
High-purity solvent (e.g., HPLC-grade methanol, acetonitrile, or DMSO)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution at a desired concentration (e.g., 1 mg/mL).
-
Dissolve the compound in the chosen solvent in a volumetric flask.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Fill the flask to the mark with the solvent and mix thoroughly.
3. Stability Study Design:
-
Dispense aliquots of the stock solution into multiple amber glass vials.
-
Designate different storage conditions to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Establish time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).
-
For each time point and storage condition, prepare at least three replicate samples.
4. Analytical Method:
-
Develop a suitable HPLC method to analyze the concentration of this compound. A reverse-phase C18 column is often a good starting point for aniline derivatives.
-
The mobile phase could consist of a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or ammonium acetate to improve peak shape.
-
Set the UV detector to a wavelength where 2,6-Dichloroaniline absorbs strongly (a wavelength scan can determine the optimal wavelength).
-
Alternatively, use a mass spectrometer for more selective and sensitive detection.
5. Data Analysis:
-
At each time point, analyze the samples from each storage condition.
-
Calculate the concentration of this compound in each sample against a freshly prepared standard or the Day 0 sample.
-
Determine the percentage of the initial concentration remaining at each time point.
-
A common criterion for stability is that the concentration remains within ±10% of the initial concentration.
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL in Methanol)
| Storage Time (Days) | % Remaining at Room Temp (20-25°C) | % Remaining at 4°C | % Remaining at -20°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 100.1 | 99.9 |
| 3 | 98.5 | 99.7 | 100.0 |
| 7 | 95.2 | 99.5 | 99.8 |
| 14 | 90.1 | 99.2 | 99.9 |
| 30 | 85.3 | 98.9 | 99.7 |
Table 2: Hypothetical Stability of this compound (1 mg/mL in Acetonitrile)
| Storage Time (Days) | % Remaining at Room Temp (20-25°C) | % Remaining at 4°C | % Remaining at -20°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.9 | 100.0 | 100.0 |
| 3 | 99.2 | 99.8 | 100.1 |
| 7 | 97.8 | 99.6 | 100.0 |
| 14 | 94.5 | 99.4 | 99.9 |
| 30 | 89.8 | 99.1 | 99.8 |
Visualization
Caption: Workflow for assessing the stability of this compound stock solutions.
References
dealing with co-elution in aniline isomer analysis
Welcome to the technical support center for aniline isomer analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-elution and other separation challenges during the analysis of aniline isomers.
Troubleshooting Guides
Issue: Co-elution of Aniline Isomers
Co-elution, the overlapping of chromatographic peaks, is a common challenge in the analysis of structurally similar aniline isomers. Here’s a systematic approach to troubleshoot and resolve this issue.
Question: My aniline isomer peaks are co-eluting. What is the first step I should take?
Answer: The first step is to ensure your chromatographic system is optimized. Co-elution occurs when two or more compounds are not adequately separated, resulting in overlapping peaks.[1] Begin by reviewing and optimizing your mobile phase composition. The choice of the organic modifier (e.g., acetonitrile vs. methanol) and its proportion in the mobile phase significantly impacts selectivity.[2]
Troubleshooting Flowchart for Co-elution
Caption: A stepwise guide to troubleshooting co-elution of aniline isomers.
Question: How does mobile phase pH affect the separation of aniline isomers in reversed-phase HPLC?
Answer: Mobile phase pH is a critical parameter for separating ionizable compounds like aniline isomers.[2] Aniline and its derivatives are weak bases.
-
Below their pKa: They are protonated (ionic form), making them more polar and resulting in shorter retention times on a reversed-phase column.[2]
-
Above their pKa: They are in their neutral, less polar form, leading to longer retention times.[2]
It is generally recommended to work at a pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state, which leads to better peak shape and more robust separations.
Question: I'm still facing co-elution after optimizing the mobile phase. What's the next step?
Answer: If mobile phase optimization is insufficient, consider changing the stationary phase. Different column chemistries offer alternative separation mechanisms.
-
Phenyl and Pentafluorophenyl (PFP) columns: These are effective for separating aromatic isomers through π-π interactions.
-
Mixed-mode columns: These columns, possessing both reversed-phase and ion-exchange characteristics, can provide unique selectivity and improved peak shape.
Issue: Poor Peak Shape (Tailing and Broadening)
Poor peak shape can compromise resolution and the accuracy of quantification.
Question: Why are my aniline isomer peaks tailing on a C18 column?
Answer: Peak tailing for basic compounds like aniline on a standard silica-based C18 column is often due to secondary interactions between the basic amine groups of the analytes and acidic residual silanol groups on the stationary phase.
Here are some solutions:
-
Lower the mobile phase pH: For example, to pH 3 with 0.1% formic acid.
-
Use an end-capped C18 column: This minimizes the available silanol groups for interaction.
-
Add a competing base: A small amount of triethylamine (TEA) in the mobile phase can mask the active silanol sites.
Question: My peaks are broad. What are the possible causes and solutions?
Answer: Peak broadening can result in decreased resolution and sensitivity. Potential causes include:
-
Extra-column volume: Minimize the length and internal diameter of tubing and ensure fittings are secure to reduce dead volume.
-
High flow rate: Reducing the flow rate can allow for better equilibration of the analytes between the mobile and stationary phases.
-
Inappropriate injection solvent: The sample should be dissolved in the initial mobile phase or a weaker solvent to prevent band spreading.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a new set of aniline isomers?
A1: A good starting point is to use a standard C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water. Incorporate a buffer (e.g., phosphate or formate) to control the pH. Begin with a gradient elution to understand the retention behavior of your isomers, then optimize the mobile phase composition and pH.
Q2: How can I improve the separation of chloroaniline isomers?
A2: Both Gas Chromatography (GC) and HPLC can be effective for separating chloroaniline isomers.
-
GC: A method using a Siponate DS-10 stationary phase on an acid-washed Chromosorb support pre-coated with NaOH has been successfully used. A nitrogen-phosphorus detector (NPD) can offer enhanced selectivity and sensitivity for these nitrogen-containing compounds.
-
HPLC: Reversed-phase HPLC with careful selection of the stationary phase (e.g., C18, PFP) and optimization of the mobile phase pH and organic content is a viable approach.
Q3: Are there alternatives to HPLC for aniline isomer separation?
A3: Yes, besides HPLC, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.
-
GC: Often requires derivatization of the aniline isomers to improve volatility and chromatographic performance.
-
SFC: Has emerged as a strong alternative, frequently providing faster separations and higher efficiency than HPLC. SFC uses supercritical carbon dioxide as the main mobile phase component, which is advantageous for its low viscosity and high diffusivity, leading to improved resolution and shorter analysis times.
Q4: Where can I find a detailed experimental protocol for separating toluidine isomers by HPLC?
A4: A detailed protocol using a mixed-mode chromatography method is available and summarized in the Experimental Protocols section below. This method has been shown to provide baseline resolution of toluidine isomers.
Data Presentation
Table 1: Relative Retention Times of Chloroaniline Isomers by GC
| Isomer | Stationary Phase | Column Temperature (°C) | Relative Retention Time (to 2-chloroaniline) |
| 2-Chloroaniline | 15% Siponate DS-10 on Chromosorb W | 180 | 1.00 |
| 3-Chloroaniline | 15% Siponate DS-10 on Chromosorb W | 180 | 1.21 |
| 4-Chloroaniline | 15% Siponate DS-10 on Chromosorb W | 180 | 1.28 |
| Data synthesized from information provided in the search results. |
Experimental Protocols
Protocol 1: HPLC Separation of Toluidine Isomers
This protocol is based on a mixed-mode chromatography method.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: Primesep 200, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 30% Acetonitrile, 70% Water, 20 mM Ammonium Formate. Adjust pH to 3.5 with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C (or ambient).
Sample Preparation:
-
Dissolve the toluidine isomer mixture in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Run the analysis for a sufficient time to elute all isomers.
-
Identify the peaks based on the retention times of individual standards.
Experimental Workflow for Aniline Isomer Separation by HPLC
Caption: A generalized workflow for the analysis of aniline isomers using HPLC.
References
Technical Support Center: Minimizing Ion Suppression with 2,6-Dichloroaniline-3,4,5-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using 2,6-Dichloroaniline-3,4,5-D3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.
Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, even with the use of this compound.
-
Possible Cause: Severe matrix effects are causing ion suppression that the internal standard cannot fully compensate for. This can happen if the analyte and internal standard do not co-elute perfectly or if the concentration of interfering matrix components is excessively high.[1][2]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat severe ion suppression is to remove interfering matrix components before analysis.[3][4] Consider switching from a simple protein precipitation to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]
-
Improve Chromatographic Separation: Modify your LC method to better separate your analyte and this compound from the regions of ion suppression. This can be achieved by:
-
Adjusting the Gradient: A shallower gradient can improve the resolution between your compounds of interest and matrix interferences.
-
Changing the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity and improve separation.
-
Adjusting Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
-
-
Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
-
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
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Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
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Utilize a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) like this compound is highly effective in correcting for variability in ion suppression between different samples.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.
Q2: Why is this compound used as an internal standard to combat ion suppression?
A2: this compound is a stable isotope-labeled version of 2,6-dichloroaniline. As a SIL-IS, it has nearly identical physicochemical properties to the unlabeled analyte. This means it will behave similarly during sample preparation and chromatography, and importantly, it will experience the same degree of ion suppression as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of ion suppression.
Q3: How can I determine if ion suppression is affecting my assay?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte and internal standard into the MS while injecting a blank matrix extract. A dip in the signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column at that time.
Q4: Can the position of the deuterium label on this compound affect its performance?
A4: Yes, the stability of the deuterium labels is crucial. The labels on this compound are on the aromatic ring, which is a stable, non-exchangeable position. Avoid using internal standards with deuterium labels on heteroatoms (like -OH or -NH2) as they can exchange with hydrogen atoms from the solvent, leading to a loss of the deuterated signal.
Q5: Can this compound chromatographically separate from the unlabeled analyte?
A5: A slight chromatographic separation between a deuterated internal standard and the unlabeled analyte, known as the "deuterium isotope effect," can sometimes occur. If this separation is significant, the analyte and internal standard may elute in different regions of ion suppression, leading to inaccurate correction. It is important to confirm their co-elution during method development. Using internal standards labeled with ¹³C or ¹⁵N can minimize this effect.
Data Presentation
The following table provides a representative comparison of the effectiveness of different sample preparation techniques in reducing ion suppression for an analyte in human plasma, using this compound as the internal standard.
| Sample Preparation Method | Analyte Peak Area (Matrix) | This compound Peak Area (Matrix) | Analyte/IS Ratio | Ion Suppression (%) |
| Protein Precipitation | 50,000 | 55,000 | 0.91 | 75% |
| Liquid-Liquid Extraction | 120,000 | 130,000 | 0.92 | 40% |
| Solid-Phase Extraction | 180,000 | 195,000 | 0.92 | 10% |
| Neat Solution (No Matrix) | 200,000 | 210,000 | 0.95 | 0% |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify regions of ion suppression in your chromatogram.
Materials:
-
A solution of the analyte and this compound in mobile phase.
-
A syringe pump.
-
A tee-union.
-
Blank matrix extract (prepared using your current sample preparation method).
-
Mobile phase.
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the analyte and internal standard solution.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Begin infusing the solution into the MS and acquire data in MRM mode for your analyte and this compound.
-
-
Matrix Injection:
-
Once a stable signal is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused compounds throughout the run.
-
A significant drop in the signal at a particular retention time indicates a zone of ion suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.
Materials:
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Mixed-mode cation exchange SPE cartridges.
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Human plasma.
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Internal standard spiking solution (this compound in methanol).
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Pre-treatment solution (e.g., 4% phosphoric acid).
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Wash solution (e.g., 0.1% formic acid in water).
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Elution solvent (e.g., 5% ammonium hydroxide in methanol).
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SPE vacuum manifold.
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the internal standard spiking solution.
-
Add 200 µL of the pre-treatment solution and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Loading, Washing, and Elution:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
Technical Support Center: Separation of Dichloroanilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of dichloroaniline isomers.
Troubleshooting Guides
Issue: Poor Resolution of Dichloroaniline Isomers in HPLC
If you are experiencing poor resolution between dichloroaniline isomers in your High-Performance Liquid Chromatography (HPLC) analysis, consider the following troubleshooting steps:
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Optimize Mobile Phase:
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pH Adjustment: For basic compounds like anilines, operating the mobile phase at a low pH (e.g., 2.5-3.5) can help protonate residual silanol groups on the column packing, reducing unwanted interactions that can cause peak tailing and poor resolution.[1]
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Buffer Incorporation: Use a buffer, such as phosphate or formate, to maintain a consistent pH throughout the separation.[1]
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Mobile Phase Additives: The addition of a competing base, like triethylamine (TEA), to the mobile phase can block active silanol sites on the stationary phase, improving peak shape and resolution.[1]
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Column Selection:
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Stationary Phase: A C18 column is commonly used for the separation of dichloroaniline isomers.[2] For challenging separations, consider a column with a base-deactivated stationary phase or one specifically designed for the analysis of basic compounds.[1] A Newcrom R1 column, a special reverse-phase column with low silanol activity, has also been shown to be effective.
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Particle Size: Using columns with smaller particle sizes (e.g., 3 µm) can lead to faster UPLC applications and improved efficiency.
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Temperature Control: Ensure a stable column temperature is maintained using a column oven to prevent shifts in retention times and improve reproducibility.
Issue: Peak Tailing in Dichloroaniline Analysis (HPLC & GC)
Peak tailing is a common issue when analyzing basic compounds like dichloroanilines. This is often caused by strong interactions between the analyte and active sites on the column or in the system.
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HPLC:
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The primary cause in reversed-phase HPLC is the interaction between the basic amine group of the dichloroaniline and acidic silanol groups on the silica-based packing material.
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Solutions:
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Adjust the mobile phase pH to be low (2.5-3.5).
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Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.
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Use a column with end-capping or a base-deactivated stationary phase.
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-
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GC:
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Active sites in the injector liner or on the column can cause peak tailing.
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Solutions:
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Use a deactivated liner and ensure the column is properly conditioned.
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Consider a column with a more inert stationary phase.
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Issue: Co-elution of Isomers in Gas Chromatography (GC)
Complete separation of all six dichloroaniline isomers can be challenging.
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Column Selection:
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A packed column with a nicotinic acid stationary phase (20% w/w on acid-washed C-22 firebrick) has been shown to separate all six isomers.
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Other heteroaromatic compounds like 1H-benzotriazole, imidazole, and nicotinamide can separate most isomers but may fail to resolve the 2,4- and 2,3-dichloroaniline pair.
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For capillary columns, a high-resolution column (e.g., 30m or 60m with a 5% phenyl-methylpolysiloxane phase) with an optimized temperature program is recommended to achieve baseline separation. An SE-54 fused silica capillary column may not adequately resolve 2-nitroaniline/2,4,6-trichloroaniline and 4-nitroaniline/4-chloro-2-nitroaniline pairs, and only partially resolves 3-chloroaniline and 4-chloroaniline.
-
-
Temperature Program: Optimize the temperature ramp rate to improve the separation of closely eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for separating all six dichloroaniline isomers?
A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used, but achieving baseline separation of all six isomers can be challenging and depends heavily on column selection and method parameters. A GC method using a packed column with a 20% (w/w) nicotinic acid stationary phase on acid-washed Sil-O-Cel, C22 firebrick has been reported to successfully separate all six isomers.
Q2: I am using a C18 column for HPLC separation of dichloroanilines and see significant peak tailing. What can I do?
A2: Peak tailing for anilines on C18 columns is common due to interactions with residual silanols. To mitigate this, you can:
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Lower the mobile phase pH to 2.5-3.5.
-
Add a competing base like triethylamine (TEA) to your mobile phase.
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Switch to a C18 column with end-capping or one specifically designed for basic compounds.
Q3: My GC-MS analysis shows several peaks with very similar mass spectra. How can I confirm the identity of each dichloroaniline isomer?
A3: Isomeric impurities often have very similar mass spectra. Definitive identification should be based on chromatographic separation and retention times. Use a high-resolution capillary GC column and an optimized temperature program to achieve baseline separation. If co-elution is still an issue, consider a different stationary phase to alter selectivity.
Q4: Can I use HPLC-MS for the analysis of dichloroanilines?
A4: Yes, HPLC-MS/MS has been successfully used for the sensitive determination of 3,4-dichloroaniline and 3,5-dichloroaniline. For Mass-Spec (MS) compatible applications, it is important to use a volatile mobile phase modifier, such as formic acid instead of phosphoric acid.
Experimental Protocols
GC Separation of all Six Dichloroaniline Isomers
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Column: 2.25-m x 3-mm stainless steel U-tube packed with acid-washed C-22 firebrick (60/80 mesh) coated with 20% (w/w) nicotinic acid.
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Apparatus: Shimadzu model GC-5A gas chromatograph.
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Temperatures:
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Injector: 270°C
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Column: 140°C
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-
Carrier Gas: Nitrogen at a flow rate of 25 ml/min.
HPLC Separation of 2,6-Dichloroaniline
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Column: Newcrom R1 reverse-phase column.
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Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.
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Instrumentation: This is a general reverse-phase HPLC method. Specific instrument parameters like flow rate and detector wavelength would need to be optimized for your specific application.
HPLC-MS/MS Determination of 3,4- and 3,5-Dichloroaniline in Chives
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Column: Agilent Eclipse Plus C18 column (4.6 × 100 mm, 3.5 µm particle size).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
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Gradient Program: 0.00–1.00 min, 70% B; 1.00–3.00 min, 70–90% B; 3.00–5.00 min, 90–70% B; 5.00–6.00 min, 70% B.
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Flow Rate: 0.5 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Detection: Agilent 6470A Triple Quadrupole mass spectrometer in positive ion mode.
Data Presentation
Table 1: Relative Retention Times of Dichloroaniline Isomers on a Nicotinic Acid GC Column at 140°C
| Dichloroaniline Isomer | Relative Retention Time (min) |
| 2,6- | 1.00 |
| 2,5- | 1.39 |
| 2,4- | 1.89 |
| 2,3- | 2.10 |
| 3,5- | 2.50 |
| 3,4- | 3.33 |
Data sourced from a study by Aoi Ono, which demonstrated the effective separation of all six isomers using a nicotinic acid stationary phase.
Visualizations
Caption: Troubleshooting workflow for poor resolution of dichloroaniline isomers.
Caption: General experimental workflow for GC separation of dichloroanilines.
References
Technical Support Center: Optimizing Aniline Separation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the separation of aniline and its derivatives using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of aniline, with a focus on mobile phase adjustments.
Issue: Poor Peak Shape (Tailing)
Q1: Why are my aniline peaks tailing on a C18 column?
Peak tailing for basic compounds like aniline is frequently caused by interactions between the amine groups of the analyte and residual acidic silanol groups on the silica-based stationary phase of the column.[1] To address this, consider the following mobile phase adjustments:
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Lower the Mobile Phase pH: Reducing the pH to around 3.0 or lower can protonate the silanol groups, minimizing their interaction with the protonated aniline molecules.[1][2] This can be achieved by adding 0.1% formic acid to the mobile phase.[1]
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Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[2] The TEA will preferentially interact with the silanol groups, reducing their availability to interact with aniline.
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Employ an End-Capped Column: Using a column where the residual silanol groups have been chemically deactivated (end-capped) can significantly reduce tailing.
Issue: Poor Resolution and Co-elution
Q2: How can I improve the separation between aniline isomers (e.g., o-, m-, p-toluidine)?
Achieving good resolution between aniline isomers often requires fine-tuning the mobile phase composition to exploit subtle differences in their properties.
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Optimize Mobile Phase pH: The retention of aniline isomers is highly dependent on the mobile phase pH because they are weak bases. Experimenting with the pH, typically in the range of 3 to 7, can alter the selectivity of the separation. At a lower pH, the isomers will be more protonated and, therefore, more polar, leading to shorter retention times in reversed-phase HPLC.
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Change the Organic Modifier: Switching the organic modifier from acetonitrile to methanol, or vice versa, can impact the separation due to different solvent-analyte interactions.
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Consider a Different Stationary Phase: If a C18 column does not provide adequate resolution, a Pentafluorophenyl (PFP) column can be effective. PFP columns offer different selectivity mechanisms, including π-π interactions, which are beneficial for separating aromatic positional isomers.
Issue: Inconsistent Retention Times
Q3: My retention times are drifting or changing between runs. What could be the cause?
Fluctuations in retention time can be caused by several factors related to the mobile phase and system equilibration.
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Mobile Phase Composition Change: Ensure the mobile phase composition remains constant. Prevent evaporation of the more volatile organic component by covering the mobile phase reservoir.
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase. It is important to allow sufficient time for equilibration before starting a sequence of analyses.
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Temperature Fluctuations: Poor temperature control can lead to retention time drift. Using a column thermostat to maintain a constant temperature is recommended.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for developing an HPLC method for aniline separation?
A good starting point is to use a standard C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, buffered to control the pH (e.g., with phosphate or formate buffer). Begin with a gradient elution to determine the approximate retention behavior of your aniline analytes.
Q5: How does the mobile phase pH affect the retention of aniline in reversed-phase HPLC?
Aniline is a weak base. At a pH below its pKa (around 4.6), it will be protonated (ionized form), making it more polar and resulting in a shorter retention time on a reversed-phase column. At a pH above its pKa, it will be in its neutral, less polar form, leading to a longer retention time. For robust separations, it is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.
Q6: Can I use a mobile phase without a buffer for aniline analysis?
While it is possible, using a buffered mobile phase is highly recommended for reproducible results, especially when dealing with ionizable compounds like aniline. A buffer will resist small changes in pH that can significantly affect retention times and peak shapes.
Quantitative Data Summary
The following table summarizes various mobile phase compositions that have been successfully used for the separation of aniline and its derivatives.
| Compound(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Aniline | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | - | UV, MS |
| Aniline and degradation products | C4 | Methanol/Acetate Buffer (10 mM, pH 5) (60:40, v/v) | 1.0 | 270 nm |
| Aniline isomers | C18 | Acetonitrile/Water with 0.1% Formic Acid (pH ~3) | - | - |
| Substituted anilines | C4 | Methanol / 10 mM Acetate Buffer (pH 5.0) (60:40 v/v) | 1.0 | PDA at 270 nm |
| Aniline and anilinesulphonic acids | Spherisorb 10 ODS | 5% Acetonitrile, 0.05 M Na2HPO4, 0.005 M TBAHS, pH 5.5 | - | - |
| Aniline | Primesep 100 | Acetonitrile (45%), Water, H2SO4 (0.05%) | 1.0 | UV 200 nm |
| Aniline | InertSustain C18 | Acetonitrile / 0.5 mM Ammonium Acetate with 0.1% Formic Acid (5:95, v/v) | - | LC/MS/MS |
Experimental Protocols
Protocol 1: General Purpose Aniline Separation
This protocol is a starting point for the separation of aniline and its common derivatives.
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Column: C18, 5 µm particle size, 4.6 x 150 mm.
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Mobile Phase Preparation:
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Aqueous Phase (A): 0.1% (v/v) formic acid in HPLC-grade water.
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Organic Phase (B): 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
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-
Gradient Elution:
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Start with a composition of 10% B.
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Linearly increase to 90% B over 15 minutes.
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Hold at 90% B for 2 minutes.
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Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detection: UV at 254 nm.
Protocol 2: Separation of Aniline and its Degradation Products
This protocol is adapted from a method for the simultaneous analysis of aniline, aminophenols, and phenol.
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Column: C4, 5 µm particle size.
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Mobile Phase Preparation:
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Prepare a 10 mM acetate buffer and adjust the pH to 5.0.
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Mix the acetate buffer with methanol in a 40:60 (v/v) ratio.
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Filter and degas the mobile phase.
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Isocratic Elution: Run the prepared mobile phase at a constant composition.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 270 nm.
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Sample Preparation:
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Dilute the sample containing aniline and its degradation products in the mobile phase.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution of aniline.
Caption: General workflow for HPLC method development for aniline analysis.
References
Technical Support Center: Troubleshooting Peak Tailing for Basic Compounds like Anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing observed during the analysis of basic compounds, such as anilines.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal separation, chromatographic peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is problematic as it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced reproducibility of the analytical method.[1][2] A tailing factor greater than 1.2 is generally considered significant, while a value greater than 2.0 is often unacceptable for high-precision analytical methods.
Q2: What are the primary causes of peak tailing for basic compounds like anilines in HPLC?
A2: The most common cause of peak tailing for basic compounds such as anilines in reversed-phase HPLC is the secondary interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These interactions introduce an undesirable secondary retention mechanism that leads to peak distortion. Other contributing factors include:
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Mobile Phase pH: A mobile phase pH that is too high can cause the silanol groups to become ionized, increasing their interaction with protonated basic compounds.
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Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
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Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
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Extra-column Effects: Issues like excessive tubing length or dead volumes in the HPLC system can contribute to peak broadening and tailing.
Q3: How does mobile phase pH affect the peak shape of basic compounds?
A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like anilines. Aniline and similar basic compounds are protonated and positively charged in acidic to neutral conditions. Silica-based stationary phases have silanol groups that can become deprotonated and negatively charged at a pH above 3-4. The electrostatic attraction between the positively charged basic analyte and the negatively charged silanol groups leads to strong secondary interactions, resulting in significant peak tailing. By lowering the mobile phase pH to below 3, the silanol groups are protonated and their ionization is suppressed, which minimizes these secondary interactions and improves peak symmetry.
Q4: What are common mobile phase additives used to reduce peak tailing?
A4: Mobile phase additives can be used to mask the active silanol sites on the stationary phase. Common additives include:
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Competing Bases: Additives like triethylamine (TEA) are basic compounds that compete with the analyte for interaction with the acidic silanol groups, thereby reducing peak tailing. However, the use of competing bases has become less necessary with advancements in column technology.
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Buffers: Buffers such as ammonium formate and ammonium acetate help control the mobile phase pH and ionic strength. The cations in the buffer can also compete with the basic analyte for active silanol sites.
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Metal Chelators: Additives like citric acid or medronic acid can be used to mitigate metal-ion mediated adsorption, which can also contribute to poor peak shape.
Q5: Which HPLC column types are best for analyzing basic compounds like anilines?
A5: To minimize peak tailing for basic compounds, consider using modern, high-purity "Type B" silica columns which have a lower metal content and fewer acidic silanol groups. Other suitable column types include:
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End-capped Columns: These columns have their residual silanol groups chemically bonded (capped) with a small molecule, making them less active.
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Base-deactivated Columns: These are specifically designed to provide good peak shapes for basic compounds.
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Hybrid Silica Columns: These columns incorporate both inorganic and organic components in the stationary phase, which can improve pH stability and reduce silanol activity.
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Polar-Embedded Columns: These columns have a polar functional group embedded in the stationary phase that can help to shield the analyte from residual silanol groups.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This guide provides a systematic approach to troubleshooting peak tailing for anilines and other basic compounds in HPLC.
Step 1: Initial Assessment
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Observe the chromatogram: Determine if all peaks are tailing or only the peaks for basic compounds. If all peaks are tailing, it might indicate a physical problem with the system, such as a column void or extra-column volume. If only basic compounds are tailing, it is likely a chemical interaction issue.
Step 2: Method and Mobile Phase Optimization
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Adjust Mobile Phase pH: This is often the most effective first step. Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate buffer or acid, such as formic acid or trifluoroacetic acid (TFA). This will protonate the silanol groups and reduce secondary interactions.
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Incorporate Mobile Phase Additives: If adjusting the pH is not sufficient, add a competing base like triethylamine (TEA) at a low concentration (e.g., 5 mM) or a buffer salt like ammonium formate (e.g., 10 mM) to the mobile phase.
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Check Injection Solvent: Ensure the injection solvent is compatible with the mobile phase. Ideally, the solvent should be weaker than or of similar strength to the mobile phase to avoid peak distortion.
Step 3: Column Evaluation and System Check
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Use an Appropriate Column: For basic compounds, use a modern, end-capped, or base-deactivated column. Hybrid silica or polar-embedded columns are also good choices.
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Column Flushing and Regeneration: If the column has been in use for a while, flush it with a strong solvent to remove any strongly retained contaminants.
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Check for Extra-Column Volume: Minimize any dead volume in the system by using tubing with the smallest appropriate internal diameter and ensuring all connections are properly made.
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.
Gas Chromatography (GC)
Peak tailing in GC for basic compounds like anilines is also often due to interactions with active sites in the system.
Step 1: Initial Assessment
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Observe the chromatogram: If all peaks are tailing, it may be a physical issue such as a poorly installed column or a disruption in the flow path. If only polar or basic compounds like anilines are tailing, it points to a chemical interaction.
Step 2: System Component Deactivation
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Use a Deactivated Inlet Liner: The inlet liner is a common site for active silanol groups. Using a liner that has been chemically deactivated is crucial for analyzing basic compounds.
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Use a Deactivated GC Column: Ensure the column itself is properly deactivated. Over time, the stationary phase at the inlet can degrade, exposing active sites. Trimming a small portion (10-20 cm) from the front of the column can often resolve this.
Step 3: Method and System Optimization
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Optimize Injection Technique: In splitless injection, the solvent can sometimes cause what appears to be peak tailing. Ensure the injection volume and solvent are appropriate.
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Check for System Contamination: Contamination in the inlet can lead to adsorption of analytes and cause peak tailing. Regularly clean and maintain the injector port.
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Ensure Proper Column Installation: An improperly cut or installed column can create turbulence and unswept volumes, leading to tailing for all peaks.
Caption: A step-by-step workflow for troubleshooting peak tailing in GC.
Experimental Protocols
Protocol 1: Preparation of an Acidic Mobile Phase (pH 2.8) for HPLC
This protocol describes the preparation of a mobile phase with a pH of approximately 2.8, which is suitable for minimizing peak tailing of basic compounds like anilines.
Materials:
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HPLC-grade water
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HPLC-grade acetonitrile
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Formic acid (88%)
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0.2 µm filter
Procedure:
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Prepare the aqueous portion: To 990 mL of HPLC-grade water, add 10 mL of formic acid. This creates an approximately 1% formic acid solution.
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Measure and adjust pH: Use a calibrated pH meter to confirm that the pH of the aqueous solution is approximately 2.8.
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Filter the aqueous phase: Filter the aqueous solution through a 0.2 µm filter to remove any particulate matter.
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Prepare the mobile phase: Mix the filtered aqueous portion with acetonitrile in the desired ratio for your specific analysis (e.g., 70:30 aqueous:acetonitrile).
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Degas the mobile phase: Degas the final mobile phase using a suitable method such as sonication or vacuum degassing before use.
Protocol 2: Evaluating the Effect of Mobile Phase pH on Peak Tailing
This protocol allows for the systematic evaluation of how mobile phase pH affects the peak shape of a basic analyte.
Materials and System:
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HPLC system with a UV detector
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C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Phosphoric Acid in Water
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Mobile Phase B: Acetonitrile
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Standard solution of the basic analyte (e.g., p-nitroaniline)
Procedure:
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Prepare Mobile Phases: Prepare three different mobile phase compositions by mixing Mobile Phase A and Mobile Phase B to achieve pH values of approximately 2.5, 4.5, and 6.5. Use an isocratic elution with a 60:40 ratio of the aqueous phase to acetonitrile.
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Set HPLC conditions: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
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Equilibrate the column: Equilibrate the column with the first mobile phase (pH 2.5) for at least 30 minutes.
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Inject and analyze: Inject a known volume (e.g., 10 µL) of the standard solution and record the chromatogram.
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Calculate Tailing Factor: Calculate the USP tailing factor for the analyte peak.
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Repeat for other pH values: Repeat the equilibration, injection, and analysis for the mobile phases at pH 4.5 and 6.5.
Expected Outcome: The chromatogram obtained with the mobile phase at pH 2.5 is expected to show a significantly lower tailing factor compared to the chromatograms at higher pH values.
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Tailing Factor for a Basic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 2.5 | 1.1 | Symmetrical |
| 4.5 | 2.5 | Tailing |
| 6.5 | 4.2 | Severe Tailing |
| Data is illustrative and based on typical results for basic compounds on a C18 column. |
Table 2: Common Mobile Phase Additives for Reducing Peak Tailing
| Additive | Type | Typical Concentration | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | Acid | 0.05 - 0.1% | Suppresses silanol ionization by lowering pH. |
| Formic Acid | Acid | 0.1 - 1% | Suppresses silanol ionization by lowering pH. |
| Triethylamine (TEA) | Competing Base | 5 - 20 mM | Competes with basic analytes for active silanol sites. |
| Ammonium Formate | Buffer Salt | 10 - 25 mM | Controls pH and provides cations to compete for silanol sites. |
| Ammonium Acetate | Buffer Salt | 10 - 25 mM | Controls pH and provides cations to compete for silanol sites. |
Table 3: Comparison of HPLC Column Types for Analysis of Basic Compounds
| Column Type | Principle | Advantages for Basic Compounds |
| End-capped C18 | Residual silanols are chemically deactivated. | Reduced secondary interactions, improved peak shape. |
| Base-deactivated Silica | Specifically designed for basic compounds. | Excellent peak shape for basic analytes. |
| Hybrid Silica | Silica-organic hybrid stationary phase. | Improved pH stability, reduced silanol activity. |
| Polar-Embedded | A polar group is embedded in the alkyl chain. | Shields analytes from residual silanols. |
Visual Diagrams
Caption: The effect of mobile phase pH on the interaction between a basic analyte and the silica stationary phase.
References
impact of injection solvent on deuterated standard peak shape
Welcome to the technical support center for robust deuterated standard analysis in LC-MS/MS applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative analyses.
Troubleshooting Guides
This section addresses specific issues that may arise during LC-MS/MS analysis using deuterated internal standards.
Question: Why is the peak for my deuterated standard broad, fronting, or split, while the analyte peak looks fine?
Answer:
This issue almost always points to a mismatch between your injection solvent and the mobile phase, a phenomenon that can disproportionately affect the deuterated standard under certain conditions. The core principle is the solvent strength of your sample diluent relative to the mobile phase at the start of your chromatographic run.
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Cause 1: Injection Solvent is Stronger than the Mobile Phase. This is the most common cause of peak distortion.[1][2] When the sample is introduced in a solvent that is "stronger" (i.e., has a higher elution strength) than the mobile phase, the portion of the analyte band at the center of the injection plug travels down the column faster than the portion at the edges, which gets diluted by the mobile phase more quickly.[1][3] This differential velocity leads to band broadening, which can manifest as peak fronting, broadening, or even splitting, especially with larger injection volumes.
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In Reversed-Phase Chromatography (e.g., C18): A solvent with a higher percentage of organic solvent (like acetonitrile or methanol) than the initial mobile phase is considered stronger. Injecting a sample dissolved in 100% methanol into a mobile phase starting at 10% methanol is a classic example that can cause severe peak distortion.
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In Hydrophilic Interaction Liquid Chromatography (HILIC): The solvent polarity is inverted. Water is the strong, eluting solvent. Therefore, injecting a sample dissolved in a highly aqueous solvent into a HILIC mobile phase (which is typically high in organic solvent like acetonitrile) will cause significant peak shape problems.
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Cause 2: Injection Volume is Too Large. Increasing the injection volume magnifies the effect of solvent mismatch. While a small injection of a strong solvent might be diluted quickly enough by the mobile phase to mitigate severe effects, a larger volume will cause more significant distortion. A general guideline is to keep the injection volume to less than 1-5% of the total column volume, especially if a solvent mismatch exists.
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Cause 3: Incompatibility or Poor Focusing. A mismatch between the sample solvent polarity and the column's stationary phase can cause poor "wetting" and lead to peak distortion, which is more common for early-eluting peaks. In some cases, if the mobile phase and sample solvent are immiscible, it can lead to random peak shape distortions and unpredictable retention time shifting.
Troubleshooting Workflow:
A systematic approach is crucial to identifying and resolving the issue.
Caption: A logical workflow for troubleshooting poor peak shape in deuterated standards.
Frequently Asked Questions (FAQs)
Q1: Why does the injection solvent affect the peak shape?
Injecting a sample in a solvent that is stronger than the mobile phase causes the analytes to be swept through the column more quickly than normal at the point of injection. This leads to a broadening of the initial sample band. Conversely, injecting in a solvent weaker than the mobile phase can cause the analyte band to concentrate at the head of the column, a technique known as on-column concentration, which often results in sharper peaks.
Q2: Can the injection solvent affect peak area and height differently?
Yes. It is possible to have consistent peak areas but varying peak heights when using different injection solvents. A stronger injection solvent can cause the peak to become broader and shorter, while a weaker solvent can make it sharper and taller. While the total area under the curve remains the same (representing the same amount of analyte), the change in peak height can impact the sensitivity and limits of detection of an assay.
Q3: My deuterated standard sometimes elutes slightly before the non-deuterated analyte. Is this a problem?
This is a known phenomenon. The replacement of hydrogen with heavier deuterium can slightly alter the physicochemical properties of the molecule, sometimes leading to a small difference in retention time on reversed-phase columns. While often minor, this separation can become a problem if it leads to differential matrix effects. If a co-eluting interference in the sample matrix suppresses the ion signal at a slightly different retention time, it may affect the analyte and the internal standard to different extents, compromising quantitative accuracy. If this is suspected, adjusting the chromatography to ensure complete co-elution is recommended.
Q4: What is the best practice for choosing an injection solvent?
The ideal injection solvent is the initial mobile phase of your chromatographic gradient. If this is not possible due to analyte solubility issues, the next best option is a solvent that is weaker than the initial mobile phase. If a stronger solvent must be used, the injection volume should be kept as small as possible to minimize peak distortion.
Q5: Are HILIC separations more sensitive to injection solvent effects?
Yes, HILIC is generally more sensitive to solvent mismatch compared to reversed-phase chromatography. In HILIC, water has a high elution strength. Injecting samples in solvents with even a small amount of excess water can lead to significant peak distortion and retention time shifts, particularly for early eluting, highly polar analytes. The best injection solvent for HILIC is often pure acetonitrile or a mixture with a very high organic content that matches the initial mobile phase.
Data Presentation
The following table summarizes experimental data illustrating how changing the injection solvent from a strong solvent (Methanol) to a weak solvent (Water) can impact peak height while leaving peak area largely unaffected in a reversed-phase system.
| Method | Compound | Injection Solvent | Mobile Phase | Peak Area (Arbitrary Units) | Peak Height (Arbitrary Units) |
| A | Compound A | 100% Methanol | 60:40 Methanol:Water | 100.0 | 70.0 |
| A | Compound A | 100% Water | 60:40 Methanol:Water | 99.9 | 100.0 |
| B | Compound B | 100% Methanol | 70:30 Methanol:Water | 100.0 | 72.0 |
| B | Compound B | 100% Water | 70:30 Methanol:Water | 100.0 | 100.0 |
| Data adapted from a study showing the effect of injection solvent on chromatographic results. Peak areas and heights have been normalized for comparison. |
Experimental Protocols
Protocol: Assessing the Impact of Injection Solvent on Peak Shape
This protocol provides a systematic way to determine if the injection solvent is the cause of poor peak shape for a deuterated internal standard.
1. Objective: To evaluate the effect of injection solvent strength and volume on the peak shape of a deuterated internal standard.
2. Materials:
-
Analyte and deuterated internal standard stock solutions.
-
LC-MS/MS system with a suitable column (e.g., C18 for reversed-phase).
-
Mobile Phase A (Aqueous) and Mobile Phase B (Organic, e.g., Acetonitrile or Methanol).
-
A series of injection solvents:
-
100% Mobile Phase B (Strongest)
-
50:50 Mobile Phase A : Mobile Phase B
-
Initial Mobile Phase composition (e.g., 95:5 Mobile Phase A : Mobile Phase B) (Ideal)
-
100% Mobile Phase A (Weakest for RP)
-
3. Methodology:
-
Sample Preparation:
-
Prepare a solution containing the deuterated internal standard at a fixed concentration (e.g., 50 ng/mL).
-
Aliquots of this solution should be diluted/reconstituted in each of the different injection solvents listed above.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions for a sufficient time.
-
Injection Volume Test:
-
Starting with the sample dissolved in the "Strongest" solvent (100% Mobile Phase B), perform a series of injections with increasing volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL).
-
Monitor the peak shape (asymmetry, width) and retention time of the deuterated standard.
-
-
Solvent Composition Test:
-
Fix the injection volume to a volume that previously showed distortion (e.g., 10 µL).
-
Inject the samples prepared in each of the different injection solvents.
-
Compare the peak shapes obtained from each injection.
-
-
-
Data Analysis:
-
Visually inspect the chromatograms for peak fronting, tailing, splitting, and broadening.
-
Calculate the peak asymmetry or tailing factor for the deuterated standard under each condition. A value close to 1.0 is ideal.
-
Compare the peak heights and widths across the different conditions.
-
4. Expected Results:
-
You should observe a worsening of peak shape (increased fronting/splitting) as the injection volume of the strong solvent increases.
-
For a fixed injection volume, the best peak shape should be observed when the sample is dissolved in the initial mobile phase or a weaker solvent. The worst peak shape is expected from the strongest solvent.
Caption: The relationship between injection solvent strength and resulting peak shape in reversed-phase chromatography.
References
Validation & Comparative
Validation of Analytical Methods: A Comparative Guide to Using 2,6-Dichloroaniline-3,4,5-D3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in complex matrices is a cornerstone of pharmaceutical research and development. The choice of an appropriate internal standard is critical for robust and reliable analytical method validation. This guide provides a comparative analysis of analytical methods for the quantification of 2,6-dichloroaniline, focusing on the advantages of using a stable isotope-labeled internal standard, 2,6-Dichloroaniline-3,4,5-D3.
Introduction to 2,6-Dichloroaniline and the Role of Internal Standards
2,6-Dichloroaniline is an organic compound that serves as a building block in the synthesis of various chemicals, including the well-known drugs clonidine and diclofenac.[1] Accurate determination of its concentration is crucial for process monitoring, quality control, and metabolic studies.
Analytical methods, particularly those based on chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS), often employ internal standards to improve accuracy and precision. An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response.[2][3]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry.[2] These standards have the same chemical structure as the analyte but are enriched with heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). This makes them chemically identical but mass-spectrometrically distinct from the analyte.
This guide compares two hypothetical analytical methods for the quantification of 2,6-dichloroaniline:
-
Method A: An LC-MS/MS method employing this compound as an internal standard.
-
Method B: An LC-MS/MS method using a structurally similar but non-isotopically labeled compound, 3,4-dichloroaniline, as the internal standard.
Comparative Performance Data
The following tables summarize the validation parameters for the two methods, demonstrating the superior performance of the method utilizing the stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method A (with this compound) | Method B (with 3,4-Dichloroaniline) |
| Linear Range | 0.1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1.0 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Method A (with this compound) | Method B (with 3,4-Dichloroaniline) |
| Recovery (%) | RSD (%) | |
| 1 (Low QC) | 98.5 | 3.2 |
| 100 (Mid QC) | 101.2 | 2.1 |
| 800 (High QC) | 99.3 | 1.8 |
Table 3: Matrix Effect
| Parameter | Method A (with this compound) | Method B (with 3,4-Dichloroaniline) |
| Matrix Effect (%) | -2.5 to +3.1 | -15.8 to +12.4 |
| RSD of Matrix Factor (%) | < 4 | < 15 |
The data clearly indicates that Method A, using the deuterated internal standard, provides better linearity, lower detection and quantification limits, and significantly higher accuracy and precision. The most notable difference is in the matrix effect, where the stable isotope-labeled internal standard effectively compensates for signal suppression or enhancement caused by the sample matrix.
Experimental Protocols
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (this compound at 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
2,6-Dichloroaniline: Precursor ion > Product ion (e.g., m/z 162 > 127)
-
This compound: Precursor ion > Product ion (e.g., m/z 165 > 130)
-
Method B: LC-MS/MS with 3,4-Dichloroaniline Internal Standard
The protocol is identical to Method A, with the following exceptions:
-
Internal Standard: Use a working solution of 3,4-dichloroaniline at 1 µg/mL in methanol.
-
MRM Transition for Internal Standard:
-
3,4-Dichloroaniline: Precursor ion > Product ion (e.g., m/z 162 > 127). Note: While the precursor mass is the same as the analyte, chromatographic separation is essential.
-
Visualizing the Workflow and Principles
Caption: General workflow for the analysis of 2,6-dichloroaniline.
Caption: Principle of isotope dilution mass spectrometry.
Discussion
The use of a stable isotope-labeled internal standard like this compound offers significant advantages in analytical method validation. Because the SIL internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it can effectively compensate for variations during sample processing and analysis, especially matrix effects.
In contrast, a non-isotopically labeled internal standard, such as 3,4-dichloroaniline, may have different chromatographic retention times and be affected differently by matrix components, leading to lower accuracy and precision. While a structural analog can be a viable option when a SIL standard is unavailable, the data presented here underscores the superiority of the isotope dilution approach.
Conclusion
For the robust and reliable quantification of 2,6-dichloroaniline in complex matrices, the use of this compound as an internal standard is highly recommended. The presented data, though illustrative, is representative of the performance benefits typically observed with stable isotope-labeled internal standards in LC-MS/MS applications. This approach leads to higher quality data, which is essential for informed decision-making in research, development, and quality control.
References
- 1. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Aniline Analysis: A Guide to Best Practices Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of aniline, with a specific focus on the advantages of using deuterated internal standards in inter-laboratory studies. The information presented is supported by experimental data from comparative studies and detailed analytical protocols to aid in the selection and implementation of robust and reliable methods for aniline analysis.
The use of deuterated internal standards, such as aniline-d5, is a cornerstone of high-precision quantitative analysis, particularly in chromatography coupled with mass spectrometry. These standards are nearly identical to their non-deuterated counterparts in chemical and physical properties, allowing them to co-elute and experience similar matrix effects and ionization efficiencies. This mimicry enables accurate correction for variations that can occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy, precision, and reproducibility of results across different laboratories.
Data Presentation: Performance of Analytical Methods
The selection of an appropriate analytical method for aniline depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. The following tables summarize the performance of these methods, highlighting the use of deuterated internal standards.
Table 1: Inter-laboratory Comparison of Aniline Analysis in Groundwater[1][2]
| Analytical Method | Internal Standard | Deviation from Reference Value | Key Findings |
| GC-MS | 3-Chloro-4-fluoroaniline | < 15% | Standardized method, good performance. |
| GC-MS/MS | 3-Chloro-4-fluoroaniline | < 10% | Ten-fold higher sensitivity than GC-MS, similar precision. |
| LC-MS/MS | Multi-deuterated aniline derivatives | < 15% | No sample preparation (direct injection), equivalent results to GC-MS for many derivatives. |
Table 2: Performance of LC-MS/MS Methods for Aniline Analysis with Deuterated Standards
| Parameter | Method for Aniline in Human Urine[3] | Method for Primary Aromatic Amines in Cooking Utensils[4] |
| Internal Standard | Isotopic labeled standards | Aniline-d5 |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL | < 0.12 µg/kg (at least 83 times lower than required by legislation) |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | < 0.42 µg/kg (24 times lower than required by legislation) |
| Recovery | 75 - 114% for most analytes | Trueness validated |
| Intra-day Precision (%RSD) | < 11.7% | Repeatability validated |
| Inter-day Precision (%RSD) | < 15.9% | Intermediate precision validated |
Table 3: Performance of a GC-MS Method for Aniline Analysis in Soil[5]
| Parameter | ASE/GC-MS Method |
| Internal Standard | 1,4-dichlorobenzene-d4 |
| Linearity (R²) | 0.999 |
| Limit of Quantification (LOQ) | 0.04 mg/kg |
| Recovery | 76 - 98% |
| Intra-day Precision (%RSD) | 2.0 - 6.9% |
| Inter-day Precision (%RSD) | 3.1 - 7.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
LC-MS/MS Method for Aniline in Human Urine
This method utilizes isotopic dilution for the quantification of 44 primary aromatic amines, including aniline.
Sample Preparation:
-
Urine samples (2 mL) are subjected to alkaline hydrolysis using 10 M NaOH at 95°C for 15 hours.
-
Target analytes are extracted using methyl-tert-butyl ether (MTBE).
-
The addition of 15 µL of 0.25M HCl to the sample extracts improves the recoveries of several target analytes.
Liquid Chromatography:
-
Column: Ultra biphenyl (100 mm x 2.1 mm, 5 µm)
-
Mobile Phase: Gradient elution with a suitable mobile phase to achieve chromatographic separation.
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
LC-MS/MS Method for Primary Aromatic Amines in Cooking Utensils
This method is designed for the determination of 22 primary aromatic amines that may migrate from cooking utensils into food simulants.
Sample Preparation:
-
Cooking utensils are submerged in 3% acetic acid (food simulant) for two hours at 100°C.
-
The extract is transferred to a 10 mL volumetric flask.
-
Aniline-d5 is added as an internal standard to a final concentration of 20 µg/kg.
-
The extract is filtered through a 0.2 µm membrane filter prior to LC-MS/MS analysis.
Liquid Chromatography:
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm.
-
Mobile Phase: Gradient elution program.
Mass Spectrometry:
-
System: Agilent 1290 Infinity II LC coupled to an Agilent 6470A triple quadrupole LC/MS.
-
Mode: Dynamic Multiple Reaction Monitoring (dMRM).
GC-MS Method for Aniline in Soil
This method is optimized for the determination of aniline in soil samples using accelerated solvent extraction (ASE) and GC-MS.
Sample Preparation (Accelerated Solvent Extraction):
-
Soil samples are extracted using a mixture of acetone/n-hexane (1:1 v/v).
-
The extract is concentrated, and the solvent is exchanged to a suitable solvent for GC-MS analysis.
-
1,4-dichlorobenzene-d4 is used as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injection Mode: Splitless injection.
-
Column: A suitable capillary column for the separation of aniline.
-
Carrier Gas: Helium at a constant flow.
-
Temperature Program: An optimized temperature ramp to ensure good separation.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan mode.
Visualizations
Workflow for Aniline Analysis using Deuterated Standards
The following diagram illustrates a typical workflow for the quantitative analysis of aniline in an environmental or biological sample using a deuterated internal standard.
Caption: Experimental workflow for aniline quantification using a deuterated internal standard.
Logical Flow for Inter-laboratory Comparison
This diagram outlines the logical steps involved in conducting an inter-laboratory comparison study for aniline analysis.
Caption: Logical workflow of an inter-laboratory comparison study.
References
2,6-Dichloroaniline-3,4,5-D3 vs. Non-Deuterated Internal Standards: A Comparative Guide
In the landscape of quantitative analytical chemistry, particularly in high-sensitivity applications such as drug metabolism studies, environmental analysis, and clinical diagnostics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison between the deuterated internal standard, 2,6-Dichloroaniline-3,4,5-D3, and its non-deuterated counterparts, specifically structural analogs, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical methods.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] This superiority stems from their near-identical physicochemical properties to the analyte of interest, 2,6-dichloroaniline. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a mass shift that allows for differentiation by the mass spectrometer, while minimally affecting properties like polarity, volatility, and chromatographic retention time.
The Critical Role of an Internal Standard
Internal standards are essential in analytical chemistry to compensate for variations that can occur during sample preparation and analysis. These variations may include:
-
Sample Loss: Inconsistent recovery during extraction, evaporation, or reconstitution steps.
-
Matrix Effects: Suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix (e.g., plasma, urine, soil).
-
Instrumental Variability: Fluctuations in injection volume or detector response.
An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for accurate normalization of the analyte's signal.
Head-to-Head Comparison: Deuterated vs. Non-Deuterated Standards
For the purpose of this comparison, we will consider a common structural analog of 2,6-dichloroaniline, such as 2,4-dichloroaniline, as the non-deuterated internal standard. While sharing some structural similarities, its differing chlorine substitution pattern leads to distinct physicochemical properties.
Physicochemical Properties
| Property | 2,6-Dichloroaniline (Analyte) | This compound (Deuterated IS) | 2,4-Dichloroaniline (Structural Analog IS) |
| Molecular Weight | 162.02 g/mol | 165.04 g/mol | 162.02 g/mol |
| Melting Point | 36-38 °C[2][3] | Similar to non-deuterated form | 59-62 °C[4] |
| Boiling Point | 219.9 °C | Similar to non-deuterated form | 245 °C[5] |
| LogP | 2.89 | ~2.89 | 2.91 |
| Water Solubility | Sparingly soluble | Sparingly soluble | Slightly soluble |
Data compiled from various chemical information sources.
The key difference lies in the near-identical properties of the deuterated standard to the analyte, ensuring they behave almost identically throughout the analytical process. In contrast, the structural analog exhibits different melting and boiling points, which can translate to differences in chromatographic behavior and response to matrix effects.
Performance in Quantitative Analysis
Table 1: Representative Performance Comparison of Internal Standards
| Performance Metric | Deuterated Internal Standard (e.g., Analyte-d_n_) | Non-Deuterated Structural Analog |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
| Matrix Effect Compensation | Excellent | Variable and often incomplete |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% in complex matrices |
| Precision (%RSD) | Typically < 5% | Often > 10% |
| Linearity (r²) | > 0.995 | Often > 0.99, but can be affected by matrix |
| Recovery | Tracks analyte recovery very closely | May differ significantly from analyte |
This table presents typical performance data generalized from studies comparing deuterated and non-deuterated internal standards for various analytes.
The close co-elution of a deuterated internal standard with the analyte is a critical advantage. Because they experience the same matrix effects at the same time, the ratio of their signals remains constant, leading to more accurate and precise quantification. Structural analogs, with their different retention times, may elute in a region with different matrix interferences, leading to inadequate correction.
Experimental Protocols
A robust analytical method is crucial to leverage the benefits of a high-quality internal standard. Below is a generalized experimental protocol for the quantitative analysis of 2,6-dichloroaniline in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution (either this compound or the non-deuterated analog at a known concentration).
-
Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile containing 1% formic acid).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for the separation of aniline derivatives.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the analyte and internal standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2,6-dichloroaniline, this compound, and the non-deuterated analog should be optimized.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams created using the DOT language provide a clear visual representation.
Caption: Comparison of property similarity between an analyte and its internal standards.
Caption: A typical workflow for quantitative analysis using an internal standard.
Conclusion
The choice of an internal standard is a critical decision in analytical method development. While non-deuterated, structurally similar compounds can be used, the evidence overwhelmingly supports the use of stable isotope-labeled internal standards like this compound for achieving the highest levels of accuracy and precision. The near-identical physicochemical properties of deuterated standards to their corresponding analytes ensure superior correction for matrix effects and other analytical variabilities. For researchers, scientists, and drug development professionals engaged in quantitative analysis where data integrity is paramount, the investment in a deuterated internal standard is well-justified by the enhanced quality and reliability of the results.
References
A Head-to-Head Comparison: 2,6-Dichloroaniline-3,4,5-D3 vs. 13C-Labeled Aniline Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of aniline, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled standards: 2,6-Dichloroaniline-3,4,5-D3 and 13C-labeled aniline. The selection of an internal standard can significantly impact analytical method performance, particularly in complex matrices where issues such as matrix effects and analyte recovery are prevalent.
This comparison delves into the key performance characteristics of each standard, supported by experimental data, to guide the selection process for sensitive and robust analytical methods, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Executive Summary: The Superiority of 13C-Labeled Aniline
While both this compound (a deuterated standard) and 13C-labeled aniline serve as effective internal standards, the consensus in the scientific literature points to the general superiority of 13C-labeled compounds for quantitative analysis. The primary advantages of 13C-labeled aniline include its identical chromatographic behavior to the unlabeled analyte and its higher isotopic stability. These characteristics lead to more accurate compensation for matrix effects and a reduced risk of isotopic exchange, ultimately resulting in more reliable and reproducible data.
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters of this compound and 13C-labeled aniline based on established principles of isotope dilution mass spectrometry. While direct head-to-head experimental data for these specific aniline standards is limited, the presented information is extrapolated from numerous studies comparing deuterated and 13C-labeled standards for similar aromatic amines.
| Performance Parameter | This compound (Deuterated) | 13C-Labeled Aniline | Rationale & Implications for Aniline Analysis |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotopic effect). | Identical retention time to unlabeled aniline. | 13C-aniline co-elutes perfectly with the analyte, ensuring that both experience the same matrix effects at the point of elution, leading to more accurate correction. Deuterated standards may elute slightly earlier, potentially leading to incomplete compensation for matrix-induced signal suppression or enhancement. |
| Isotopic Stability | Generally stable, but a theoretical risk of H/D back-exchange exists, especially under certain pH or matrix conditions. | Highly stable, with no risk of back-exchange. | The 13C atoms are integral to the carbon skeleton of the aniline molecule, making the label exceptionally stable throughout sample preparation and analysis. Deuterium labels, while generally stable on aromatic rings, can be more susceptible to exchange under harsh conditions. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation from the analyte. | Excellent and more reliable. | Due to identical co-elution, 13C-aniline provides a more accurate correction for variations in ionization efficiency caused by co-eluting matrix components. |
| Recovery Correction | Good, as it generally mimics the analyte's behavior during sample preparation. | Excellent, as it behaves identically to the analyte. | Both standards are effective in correcting for physical losses during sample extraction and processing. However, the identical physicochemical properties of 13C-aniline ensure a more precise correction. |
| Availability and Cost | Generally more widely available and less expensive. | Can be more expensive and less readily available for some specific labeling patterns. | The synthesis of 13C-labeled compounds is often more complex, leading to higher costs. This is a practical consideration that must be weighed against the potential for improved data quality. |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of aniline in a water matrix using either this compound or 13C-labeled aniline as an internal standard. These protocols are based on established methods and can be adapted for other matrices with appropriate validation.
Protocol 1: Aniline Quantification in Water by LC-MS/MS
1. Objective: To quantify the concentration of aniline in water samples using a stable isotope-labeled internal standard.
2. Materials and Reagents:
-
Aniline (analytical standard)
-
This compound or 13C-Labeled Aniline (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Sample Preparation (SPE):
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
To a 10 mL water sample, add a known concentration of the internal standard (e.g., 100 ng/mL final concentration of this compound or 13C-labeled aniline).
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the aniline and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
5. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Aniline: e.g., m/z 94 -> 66
-
This compound: e.g., m/z 166 -> 130
-
13C-Labeled Aniline: e.g., m/z 100 -> 72 (Note: MRM transitions should be optimized for the specific instrument used)
-
6. Data Analysis:
-
Quantify aniline concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same manner.
Protocol 2: Matrix Effect and Recovery Evaluation
1. Objective: To assess the matrix effect and recovery of the analytical method.
2. Procedure:
-
Set 1 (Analyte in Solvent): Prepare a standard solution of aniline and the internal standard in the reconstitution solvent.
-
Set 2 (Analyte in Post-Extraction Matrix): Extract a blank water sample as described above. After the elution and evaporation steps, spike the reconstitution solvent with aniline and the internal standard at the same concentration as Set 1.
-
Set 3 (Pre-Extraction Spiked Matrix): Spike a blank water sample with aniline and the internal standard before the extraction process.
3. Calculations:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100
Mandatory Visualization
Caption: Logical workflow for selecting an internal standard for aniline analysis.
Conclusion and Recommendations
The evidence strongly supports the use of 13C-labeled aniline as the preferred internal standard for the quantitative analysis of aniline, especially in complex matrices and when the highest level of accuracy and precision is required. Its key advantages include:
-
Co-elution with the analyte , leading to more accurate compensation for matrix effects.
-
Greater isotopic stability , eliminating any potential for back-exchange and ensuring data integrity.
-
Identical extraction recovery , providing more reliable quantification.
While this compound is a viable and often more cost-effective option, researchers must be aware of the potential for chromatographic separation from the analyte, which can compromise the accuracy of matrix effect correction. For methods requiring the utmost confidence in quantitative results, the investment in a 13C-labeled internal standard is well-justified.
The Gold Standard in Precision: A Comparative Guide to Analytical Methods for 2,6-Dichloroaniline Utilizing its Deuterated Isotope
For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and precision in the quantification of 2,6-dichloroaniline, the choice of analytical methodology is paramount. This guide provides a comparative analysis of methods for the detection of 2,6-dichloroaniline, focusing on the superior performance of isotope dilution mass spectrometry using 2,6-Dichloroaniline-3,4,5-D3 as an internal standard against alternative approaches. While direct comparative studies for 2,6-dichloroaniline are not extensively published, this guide leverages established analytical principles and data from closely related dichloroaniline isomers to present a robust cross-validation framework.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] The SIL internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and identical behavior allow it to effectively compensate for variations in sample matrix, extraction recovery, and instrument response, leading to significantly improved accuracy and precision.[1][2]
This guide compares two primary analytical approaches:
-
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method employing this compound as the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with an Alternative Internal Standard: A widely used method that employs a structurally similar, but not isotopically labeled, internal standard, such as 4-chloro-2-methylaniline.
Comparative Analysis of Method Performance
The selection of an analytical method is contingent on factors including the sample matrix, required sensitivity, and the nature of the analysis. The following tables summarize the expected performance characteristics of the two methods. Data for the isotope dilution method is based on typical performance for similar analytes, while data for the alternative method is derived from published studies on other dichloroaniline isomers.
Table 1: Comparison of Accuracy and Precision
| Parameter | Isotope Dilution LC-MS/MS with this compound | GC-MS with Alternative Internal Standard (e.g., 4-chloro-2-methylaniline) |
| Accuracy (Recovery) | Expected to be consistently within 95-105% | 75.3% - 103% |
| Precision (RSD) | Typically < 10% | 1.4% - 18% |
| Matrix Effect | Significantly minimized | Potential for significant signal suppression or enhancement |
| Specificity | Very High (based on precursor/product ion transition and retention time) | High (based on selected ion monitoring and retention time) |
Table 2: Comparison of Detection and Quantification Limits
| Parameter | Isotope Dilution LC-MS/MS with this compound | GC-MS with Alternative Internal Standard (e.g., 4-chloro-2-methylaniline) |
| Limit of Detection (LOD) | Expected to be in the low ng/mL to pg/mL range | 0.005 µg/L (5 pg/mL) |
| Limit of Quantification (LOQ) | Expected to be in the low ng/mL to pg/mL range | 0.010 µg/L (10 pg/mL) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both analytical methods.
Detailed Experimental Protocols
Method 1: Isotope Dilution LC-MS/MS with this compound
This protocol is a representative "best practice" method for the analysis of 2,6-dichloroaniline.
-
Sample Preparation:
-
To 1 mL of the sample (e.g., urine, plasma, water), add a known concentration of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) or a solid-phase extraction using an appropriate sorbent.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 2,6-dichloroaniline and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte from a calibration curve constructed using the same peak area ratio.
-
Method 2: GC-MS with an Alternative Internal Standard
This protocol is based on published methods for the analysis of dichloroaniline isomers in biological matrices.
-
Sample Preparation:
-
To 5 mL of urine, add a known concentration of the alternative internal standard (e.g., 4-chloro-2-methylaniline).
-
For total dichloroaniline determination (including conjugated forms), perform alkaline hydrolysis by adding sodium hydroxide and heating.
-
Extract the dichloroanilines from the sample using a method such as simultaneous steam distillation-extraction or liquid-liquid extraction with a solvent like toluene.
-
Concentrate the organic extract.
-
Derivatization with an agent like heptafluorobutyric anhydride (HFBA) can be performed to improve chromatographic properties, though it is not always necessary.
-
-
GC-MS Analysis:
-
Gas Chromatography: Use a capillary column such as a ZB-5ms. The oven temperature is programmed to achieve separation of the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
Detection: Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte and the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte from a calibration curve.
-
Conclusion
For the quantitative analysis of 2,6-dichloroaniline, the use of an isotope dilution LC-MS/MS method with this compound as the internal standard offers superior accuracy and precision compared to methods employing alternative, non-isotopically labeled internal standards. The ability of the deuterated standard to mimic the behavior of the analyte throughout the analytical process effectively corrects for variations that can introduce significant error. While GC-MS with an alternative internal standard can provide acceptable results, the isotope dilution method is the recommended approach for applications demanding the highest level of data quality and reliability, particularly in complex sample matrices.
References
Detecting Trace Levels of Anilines: A Comparative Guide to Limits of Detection Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of aniline and its derivatives at trace levels is critical, particularly when assessing genotoxic impurities or monitoring environmental contaminants. This guide provides a comparative overview of the limits of detection (LOD) for various anilines achieved with analytical methods employing deuterated internal standards. The use of these standards is paramount for correcting matrix effects and variabilities during sample preparation and analysis, ensuring the highest degree of accuracy and precision.
This publication delves into the performance of various chromatographic and mass spectrometric techniques, presenting quantitative data in easily comparable tables. Detailed experimental protocols for the cited methods are also provided to support the replication and adaptation of these sensitive analytical procedures.
Comparative Performance: Limits of Detection
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various aniline derivatives determined using mass spectrometry-based methods with deuterated or other internal standards. These values highlight the sensitivity of modern analytical instrumentation and the effectiveness of isotope dilution techniques.
Table 1: Limit of Detection for Nitroanilines using UPLC-Q-Orbitrap HRMS
| Analyte | Internal Standard | Matrix | LOD (µg/L) | LOQ (µg/L) |
| p-Nitroaniline (p-NA) | p-Nitroaniline-d4 | Blood | 0.6 - 2.2 | 2.0 - 7.4 |
| p-NA Metabolite 1 | Isotope labeled | Blood | 0.6 - 2.2 | 2.0 - 7.4 |
| p-NA Metabolite 2 | Isotope labeled | Blood | 0.6 - 2.2 | 2.0 - 7.4 |
| p-NA Metabolite 3 | Isotope labeled | Blood | 0.6 - 2.2 | 2.0 - 7.4 |
| p-NA Metabolite 4 | Isotope labeled | Blood | 0.6 - 2.2 | 2.0 - 7.4 |
| Data sourced from a study on the determination of p-Nitroaniline and its metabolites in blood.[1][2] |
Table 2: Limit of Detection for Dichloroanilines using GC-MS and GC-MS/MS
| Analyte | Internal Standard | Matrix | Method | LOD (µg/L) | LOQ (µg/L) |
| 3,4-Dichloroaniline | 4-Chloro-2-methylaniline | Urine | GC-MS/MS | 0.03 | - |
| 3,5-Dichloroaniline | 4-Chloro-2-methylaniline | Urine | GC-MS/MS | 0.03 | - |
| 3,4-Dichloroaniline | 4-Chloro-2-methylaniline | Urine | GC-MS | 0.005 | 0.010 |
| 3,5-Dichloroaniline | 4-Chloro-2-methylaniline | Urine | GC-MS | 0.005 | 0.010 |
Table 3: Limit of Detection for Various Anilines in Water using LC/MS-MS
| Analyte Class | Internal Standard | Matrix | LOD (µg/L) |
| Methylanilines | 2-, 3-, 4-Methylaniline-d9 | Groundwater | 0.01 - 0.05 |
| Dimethylanilines | 2,4-, 2,6-Dimethylaniline-d11 | Groundwater | 0.01 - 0.05 |
| Chloroanilines | 3-Chloroaniline-d3 | Groundwater | 0.01 - 0.05 |
Table 4: Limit of Detection for p-Nitroaniline in a Food Matrix using LC-MS/MS
| Analyte | Internal Standard | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| p-Nitroaniline | Not Specified | Chicken Breast | 10 | 30 |
| This study did not specify the use of a deuterated internal standard.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of sensitive analytical methods. Below are summaries of the experimental protocols used to generate the data presented above.
Method 1: UPLC-Q-Orbitrap HRMS for Nitroanilines in Blood[1][2]
-
Sample Preparation: Blood samples were extracted with ethyl acetate. The organic layer was separated for analysis.
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) was used for separation.
-
Mass Spectrometry: A Q-Orbitrap High-Resolution Mass Spectrometer (HRMS) was used for detection and quantification.
-
Internal Standards: Isotope-labeled internal standards, including p-Nitroaniline-d4, were spiked into the samples at a concentration of 20 µg/L.
-
Quantification: Calibration curves were established over a concentration range of 1–100 µg/L.
Method 2: GC-MS/MS for Dichloroanilines in Urine
-
Sample Preparation: Urine samples underwent basic hydrolysis, followed by simultaneous steam distillation-extraction (SDE) and liquid-liquid extraction (LLE).
-
Chromatography: Gas Chromatography (GC) was used for separation.
-
Mass Spectrometry: Tandem Mass Spectrometry (MS/MS) was employed for detection.
-
Internal Standard: 4-Chloro-2-methylaniline was used as the internal standard.
-
Derivatization: For GC-ECD analysis, derivatization with heptafluorobutyric anhydride (HFBA) was performed.
Method 3: GC/MS for Dichloroanilines in Urine
-
Sample Preparation: A simple and fast sample treatment procedure was employed without the need for derivatization.
-
Chromatography: Gas Chromatography (GC).
-
Mass Spectrometry: Mass Spectrometry (MS) with selected ion monitoring (SIM) was used for quantification.
-
Internal Standard: 4-Chloro-2-methylaniline was used as the internal standard.
Method 4: LC/MS-MS for Various Anilines in Groundwater
-
Sample Preparation: Direct injection of the water sample.
-
Chromatography: Liquid Chromatography (LC).
-
Mass Spectrometry: Tandem Mass Spectrometry (MS/MS).
-
Internal Standards: Multi-deuterated aniline derivatives were used as internal standards (e.g., 2-, 3-, and 4-methylanilines-d9; 2,4- and 2,6-dimethylanilines-d11; 3-chloroaniline-d3).
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the determination of anilines using deuterated internal standards.
Caption: General experimental workflow for aniline analysis.
Caption: Principle of isotope dilution mass spectrometry.
References
The Gold Standard of Quantification: Calibration Curve Linearity with 2,6-Dichloroaniline-3,4,5-D3
In the precise world of analytical chemistry, particularly within pharmaceutical research and drug development, the accuracy of quantitative analysis is paramount. The use of an internal standard (IS) is a cornerstone of robust methods, designed to correct for variability during sample preparation and analysis. The choice of this standard can significantly impact data quality. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, 2,6-Dichloroaniline-3,4,5-D3 , against a common alternative, the non-deuterated structural analog, in establishing linear calibration curves for the quantification of 2,6-Dichloroaniline.
Stable isotope-labeled standards, such as this compound, are considered the "gold standard" in mass spectrometry-based bioanalysis. In these compounds, hydrogen atoms are replaced with their heavier, stable isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the analyte. This ensures they behave in the same manner during extraction, chromatography, and ionization, providing a more accurate correction for matrix effects and other sources of analytical variability.
Non-deuterated standards, typically structural analogs, are compounds with a similar but not identical chemical structure. While they can compensate for some variability, differences in properties like retention time, extraction recovery, and ionization efficiency can lead to less precise correction and potentially biased results.
Quantitative Performance: Linearity Comparison
The linearity of a calibration curve is a critical measure of an analytical method's performance, demonstrating a direct proportionality between the instrument response and the concentration of the analyte over a given range. A high coefficient of determination (R²) is indicative of a strong linear relationship.
In typical analytical scenarios, the use of a deuterated internal standard like this compound consistently yields superior linearity compared to a non-deuterated structural analog.
| Parameter | 2,6-Dichloroaniline with this compound (IS) | 2,6-Dichloroaniline with Structural Analog IS (e.g., 3,4-Dichloroaniline) |
| Typical Linear Range | 0.1 - 100 µg/L | 0.5 - 100 µg/L |
| Coefficient of Determination (R²) | > 0.999 | 0.990 - 0.998 |
| Precision (%RSD of Response Factor) | < 5% | 5 - 15% |
| Accuracy (% Recovery of Controls) | 95 - 105% | 85 - 115% |
| (Note: Data are representative of typical performance in LC-MS/MS and GC-MS methods based on established principles and similar analyses.) |
The superior R² value and lower relative standard deviation (RSD) observed when using the deuterated standard highlight its ability to more effectively normalize variations, resulting in a more reliable and reproducible calibration curve.
Logical Relationship: The Advantage of Co-elution
The key advantage of a deuterated internal standard is its ability to co-elute with the analyte while being distinguishable by the mass spectrometer. This ensures that both compounds experience the exact same matrix effects at the same time, which is the primary reason for the enhanced data quality. A structural analog, by contrast, will have a different retention time, and thus may be subjected to different matrix interferences.
Experimental Workflow for Calibration
The following diagram illustrates a typical workflow for generating a calibration curve using an internal standard.
Experimental Protocol: Generating a Calibration Curve with this compound
This protocol describes the generation of a calibration curve for the quantification of 2,6-Dichloroaniline in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.
1. Materials and Reagents
-
2,6-Dichloroaniline (analyte) certified reference standard
-
This compound (internal standard) certified reference standard
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (reagent grade)
-
Control blank biological matrix (e.g., human plasma)
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,6-Dichloroaniline in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Analyte Working Solution (10 µg/mL): Prepare a working solution by diluting the analyte stock solution with 50:50 methanol:water.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution by diluting the IS stock solution with 50:50 methanol:water.
3. Preparation of Calibration Curve Standards
-
Prepare a series of at least six calibration standards by spiking the control blank matrix with the analyte working solution to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard (and unknown samples), add 20 µL of the Internal Standard Working Solution (1 µg/mL).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumental Conditions
-
HPLC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate for separating the analyte from matrix components (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
2,6-Dichloroaniline: Select appropriate precursor and product ions.
-
This compound: Select precursor and product ions corresponding to the mass increase from deuterium labeling.
-
5. Data Analysis and Curve Generation
-
Integrate the peak areas for the analyte and internal standard MRM transitions in each calibration standard.
-
Calculate the response ratio for each standard: (Peak Area of Analyte) / (Peak Area of IS).
-
Plot the response ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Apply a linear regression model (typically with 1/x or 1/x² weighting) to the data points.
-
The resulting equation (y = mx + c) and the coefficient of determination (R²) define the calibration curve for quantifying unknown samples.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of data integrity, the choice of internal standard is a critical decision. The experimental evidence and underlying scientific principles strongly support the use of deuterated internal standards like This compound . They consistently provide superior calibration curve linearity, accuracy, and precision by effectively compensating for analytical variability, most notably matrix effects. While the initial cost may be higher than for a structural analog, the investment is justified by the generation of more robust, reliable, and defensible quantitative data.
A Comparative Guide to Recovery Studies: 2,6-Dichloroaniline-3,4,5-D3 vs. Alternative Standards
This guide provides a comparative analysis of recovery performance between the stable isotope-labeled (SIL) internal standard 2,6-Dichloroaniline-3,4,5-D3 and other common analytical standards for the quantification of 2,6-dichloroaniline. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of aromatic amines.
The accurate quantification of 2,6-dichloroaniline, a compound relevant in pharmaceutical development and environmental analysis, is critical for quality control and safety assessment.[1] The use of an appropriate internal standard is paramount to achieving reliable and reproducible results, primarily by correcting for analyte loss during sample preparation and for variations in instrument response.
Stable isotope-labeled standards like this compound are considered the gold standard for quantitative analysis using mass spectrometry.[2][3] This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and procedural losses.[4]
Performance Comparison: this compound vs. Unlabeled Standard
The following table summarizes hypothetical yet representative quantitative data comparing the performance of this compound as an internal standard against an external calibration method (unlabeled standard) for the analysis of 2,6-dichloroaniline in a complex matrix like plasma. This data is based on the generally accepted advantages of using a SIL internal standard.[3]
| Parameter | This compound (SIL IS) | Unlabeled Standard (External Calibration) |
| Average Recovery (%) | 98.5 | 75.2 |
| Relative Standard Deviation (RSD) of Recovery (%) | 3.1 | 15.8 |
| Matrix Effect (%) | -2.5 | -25.3 |
| RSD of Matrix Effect (%) | 4.2 | 18.9 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.5 |
| Accuracy (% Bias) | ± 5 | ± 20 |
| Precision (% RSD) | < 5 | < 15 |
This data is representative and intended for comparative purposes.
As illustrated in the table, the use of this compound results in significantly higher and more consistent recovery, reduced matrix effects, a lower limit of quantification, and improved accuracy and precision compared to an external calibration approach.
Experimental Protocols
A detailed methodology for a typical recovery study for 2,6-dichloroaniline in a biological matrix using LC-MS/MS is provided below. This protocol is a composite based on standard methods for aniline analysis.
1. Sample Preparation and Extraction:
-
Matrix: Human Plasma
-
Spiking: Plasma samples are spiked with known concentrations of 2,6-dichloroaniline. A separate set of samples is spiked with both 2,6-dichloroaniline and the internal standard, this compound.
-
Extraction Technique: A liquid-liquid extraction (LLE) is performed.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (if applicable) and 500 µL of 1M sodium hydroxide.
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2,6-dichloroaniline: Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined experimentally, with a +3 Da shift from the unlabeled analyte)
-
-
Experimental Workflow
The following diagram illustrates the general workflow for a recovery study comparing a stable isotope-labeled internal standard with an external calibration method.
Caption: Workflow for comparing recovery using a SIL internal standard versus external calibration.
Signaling Pathways and Logical Relationships
The logical advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to co-elute and exhibit identical behavior to the analyte during the analytical process, thereby compensating for variations.
Caption: Logical relationship demonstrating the superiority of SIL IS in mitigating analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Precision: A Guide to Measurement Uncertainty in Aniline Quantification with Deuterated Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. This guide provides an in-depth comparison of analytical methods for aniline quantification, focusing on the impact of using deuterated internal standards on measurement uncertainty. By presenting supporting experimental data, detailed protocols, and a breakdown of uncertainty sources, this document aims to equip you with the knowledge to select and implement the most robust method for your analytical needs.
The use of stable isotope-labeled internal standards, particularly deuterated standards, is widely recognized as the gold standard in quantitative mass spectrometry. This is due to their chemical and physical similarity to the analyte of interest, which allows for effective compensation for variations in sample preparation, matrix effects, and instrument response. This guide will explore the practical implications of this choice for the quantification of aniline, a compound of interest in various industrial and pharmaceutical contexts.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard is a critical factor influencing the accuracy and precision of a quantitative analytical method. The following table summarizes the performance of aniline quantification methods using a deuterated internal standard (Aniline-d5) versus methods employing a non-deuterated internal standard. The data is compiled from various studies to provide a comparative overview.
| Performance Metric | Method with Deuterated IS (Aniline-d5) | Method with Non-Deuterated IS | Reference(s) |
| Internal Standard | Aniline-d5 | 1,4-dichlorobenzene-d4, Benzylamine | [1][2][3] |
| Analytical Technique | LC-MS/MS, GC-MS | GC-MS, HPLC/MS/MS | [1][2] |
| Recovery (%) | 99.0 - 102 | 76 - 98 | |
| Precision (RSD %) | Intra-day: 2.0 - 6.9 Inter-day: 3.1 - 7.5 Repeatability: 3.2 | Intra-day: Not specified Inter-day: 2.5 - 16.9 | |
| Linearity (r²) | > 0.999 | 0.999 | |
| Limit of Quantification (LOQ) | 1.00 µg/L (in water) | 0.04 mg/kg (in soil) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of aniline using LC-MS/MS with a deuterated internal standard and GC-MS with a non-deuterated internal standard.
Protocol 1: Aniline Quantification in Water by LC-MS/MS with a Deuterated Internal Standard
This protocol is adapted from a method for the rapid determination of aniline in environmental water.
1. Materials and Reagents:
-
Aniline standard solution
-
Aniline-d5 (internal standard) solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Environmental water samples
2. Sample Preparation:
-
Allow water samples to reach room temperature.
-
Add a known amount of Aniline-d5 internal standard solution to each sample.
-
Dilute the samples 20-fold with ultrapure water.
-
Vortex mix the samples thoroughly.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: High-Performance Liquid Chromatography system
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of acetonitrile and 0.5% (v/v) formic acid in water.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Aniline: Precursor ion > Product ion (specific m/z values to be optimized)
-
Aniline-d5: Precursor ion > Product ion (specific m/z values to be optimized)
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of aniline and a constant concentration of Aniline-d5.
-
Analyze the calibration standards and samples using the LC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of aniline to the peak area of Aniline-d5 against the concentration of aniline.
-
Calculate the concentration of aniline in the samples using the calibration curve.
Protocol 2: Aniline Quantification in Soil by GC-MS with a Non-Deuterated Internal Standard
This protocol is based on a method for the determination of aniline in soil using accelerated solvent extraction (ASE) and GC-MS.
1. Materials and Reagents:
-
Aniline standard solution
-
1,4-dichlorobenzene-d4 (internal standard) solution
-
n-Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Soil samples
2. Sample Preparation (Accelerated Solvent Extraction):
-
Mix the soil sample with a drying agent like anhydrous sodium sulfate.
-
Place the mixture into an ASE extraction cell.
-
Extract the sample with a mixture of n-hexane and dichloromethane at an elevated temperature and pressure.
-
Concentrate the extract using a gentle stream of nitrogen.
-
Add a known amount of 1,4-dichlorobenzene-d4 internal standard solution to the concentrated extract.
3. GC-MS Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: HP-5MS (or equivalent) capillary column
-
Carrier Gas: Helium
-
Oven Temperature Program: Optimized for the separation of aniline and the internal standard (e.g., initial temperature of 80°C, ramp to 230°C).
-
Injector Temperature: 250°C
-
MS System: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan
-
Monitored Ions:
-
Aniline: m/z 93 (quantifier), 66, 65 (qualifiers)
-
1,4-dichlorobenzene-d4: Specific m/z to be determined
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of aniline and a constant concentration of 1,4-dichlorobenzene-d4.
-
Analyze the calibration standards and samples using the GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of aniline to the peak area of 1,4-dichlorobenzene-d4 against the concentration of aniline.
-
Calculate the concentration of aniline in the samples using the calibration curve.
Measurement Uncertainty in Aniline Quantification
Measurement uncertainty provides a quantitative indication of the quality of a measurement result. A thorough evaluation of uncertainty is essential for making informed decisions based on analytical data. The use of a deuterated internal standard is a key strategy to minimize this uncertainty.
Identifying Sources of Uncertainty
A cause-and-effect (or Ishikawa) diagram is a useful tool for identifying and categorizing potential sources of uncertainty in an analytical measurement.
Cause-and-effect diagram for measurement uncertainty in aniline quantification.
The Uncertainty Budget: A Comparative Perspective
An uncertainty budget is a systematic way to quantify the contribution of each identified source of uncertainty to the combined overall uncertainty of the measurement result. While a full quantitative uncertainty budget requires a detailed experimental investigation, a qualitative comparison highlights the advantages of using a deuterated internal standard.
| Uncertainty Source | Contribution with Deuterated IS | Contribution with Non-Deuterated IS | Rationale |
| Sample Preparation Variability | Low | Moderate to High | The deuterated standard co-elutes and has nearly identical physicochemical properties to the analyte, effectively compensating for losses during extraction, evaporation, and reconstitution. A non-deuterated standard may have different recovery and behavior. |
| Matrix Effects | Low | Moderate to High | The deuterated standard experiences the same ion suppression or enhancement as the analyte due to co-elution, leading to accurate correction. A structurally similar but chromatographically separated internal standard may not experience the same matrix effects. |
| Instrumental Variability | Low | Low to Moderate | Both types of internal standards can correct for injection volume variations and fluctuations in instrument response. However, the superior correction for matrix effects by the deuterated standard leads to overall lower uncertainty. |
| Purity of Standards | Low | Low | The uncertainty associated with the purity of the analyte and internal standard is a factor for both methods and needs to be obtained from the certificates of analysis. |
| Calibration Curve | Low | Low to Moderate | A well-constructed calibration curve will have low uncertainty. However, the better precision achieved with a deuterated standard can lead to a more reliable calibration model. |
Mammalian Metabolic Pathway of Aniline
For drug development professionals, understanding the metabolic fate of compounds like aniline is crucial for assessing potential toxicity and drug-drug interactions. Aniline undergoes extensive metabolism in mammals, primarily in the liver.
Simplified mammalian metabolic pathway of aniline.
The major metabolic pathways for aniline in humans involve N-acetylation to form acetanilide and aromatic hydroxylation to form p-aminophenol. These metabolites can then undergo further transformations, including conjugation with glucuronic acid or sulfate, to facilitate their excretion in the urine. N-acetyl-4-aminophenol (paracetamol/acetaminophen) is a major urinary metabolite.
Conclusion
The evidence strongly supports the use of deuterated internal standards for the accurate and precise quantification of aniline. By effectively minimizing the impact of sample preparation variability and matrix effects, deuterated standards lead to a significant reduction in measurement uncertainty. This guide provides the necessary data, protocols, and theoretical framework to assist researchers in implementing robust and reliable analytical methods for aniline quantification, ultimately leading to higher quality data for critical decision-making in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the Optimal Internal Standard for Aniline Derivative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aniline derivatives is critical in various fields, from environmental monitoring to pharmaceutical development. The inherent variability in analytical techniques, particularly when dealing with complex matrices, necessitates the use of an internal standard (IS) to ensure data reliability. This guide provides an objective comparison of different internal standards for the analysis of aniline derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
The Critical Role of Internal Standards
Internal standards are essential for robust and reliable quantitative analysis.[1] They are compounds added at a known concentration to all samples, calibration standards, and quality controls to correct for variations that can occur during sample preparation, injection, and instrument response.[2] An ideal internal standard should mimic the physicochemical properties of the analyte to effectively compensate for matrix effects and variations in extraction recovery.[1]
Comparison of Internal Standard Performance
The choice of an internal standard is a critical decision in method development. The most common options are stable isotope-labeled (e.g., deuterated) internal standards and structural analogs.
Deuterated Internal Standards: The Gold Standard
Stable isotope-labeled internal standards, particularly deuterated standards, are widely considered the "gold standard" for quantitative mass spectrometry.[1][2] Their physical and chemical properties are nearly identical to the analyte, with the primary difference being their mass. This similarity allows them to co-elute with the analyte and experience the same matrix effects and extraction recovery, leading to superior accuracy and precision.
Structural Analogs: A Viable Alternative
A structural analog is a compound with a chemical structure similar to the analyte. While they can be a more cost-effective option, their analytical behavior may differ significantly from the analyte, potentially leading to less accurate quantification. Careful validation is crucial when using a structural analog to ensure it adequately tracks the analyte's behavior.
The following table summarizes a comparison of key performance parameters between a deuterated internal standard and a structural analog internal standard. While this data is not specific to an aniline derivative, it illustrates the general performance differences observed in comparative studies.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard (External Calibration) |
| Accuracy (% Bias) | ± 2% | ± 15% | Can be > 50% in complex matrices |
| Precision (%RSD) | < 5% | < 15% | Can be > 30% in complex matrices |
| Matrix Effect Compensation | Excellent | Variable, depends on structural similarity | None |
| Recovery Correction | Excellent | Good to Variable | None |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Not applicable |
This data is representative and compiled from principles described in referenced literature.
Recommended Internal Standards for Aniline Derivative Analysis
Based on a review of established analytical methods, the following internal standards are recommended for the analysis of aniline derivatives:
| Analytical Technique | Recommended Internal Standard Type | Specific Examples |
| LC-MS/MS | Deuterated Aniline Derivatives | Aniline-d5, 2-, 3-, and 4-methylanilines-d9, 2,4- and 2,6-dimethylanilines-d11, 3-chloroaniline-(2,4,6-d3), 4-chloroaniline-(2,3,5,6-d4) |
| GC-MS | Structural Analogs or Deuterated Analogs | 3-Chloro-4-fluoroaniline, 1,4-dichlorobenzene-d4, N-methylaniline |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of aniline derivatives using both LC-MS/MS and GC-MS.
LC-MS/MS Method for the Analysis of Aniline and its Derivatives in Water
This protocol is adapted from a method for the trace analysis of anilines in groundwater.
1. Sample Preparation:
-
For water samples, direct injection is often possible after filtration.
-
Spike the sample with the deuterated internal standard solution (e.g., a mix of deuterated aniline derivatives at a final concentration of 10 µg L⁻¹).
-
Prepare calibration standards in analyte-free water, also spiked with the internal standard.
2. LC-MS/MS Conditions:
-
Column: Kinetex, 100 mm x 2.1 mm ID, 1.7 µm (Phenomenex)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol:Acetonitrile (25:75, v:v) with 0.1% formic acid
-
Gradient: Start with 7% B, ramp to 35% B, then to 95% B, hold, and re-equilibrate.
-
Flow Rate: 500 µL min⁻¹
-
Column Temperature: 45 °C
-
Injection Volume: 10 µL
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
GC-MS Method for the Analysis of Aniline in Soil
This protocol is based on a method for the determination of aniline in soil.
1. Sample Preparation (Accelerated Solvent Extraction - ASE):
-
Mix 10 g of soil with an equal amount of diatomaceous earth.
-
Spike the sample with the internal standard solution (e.g., 1,4-dichlorobenzene-d4).
-
Extract the sample using an ASE system with a mixture of acetone and n-hexane (1:1 v/v) at 100 °C and 1500 psi.
-
Concentrate the extract under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Splitless mode at 280 °C
-
Oven Program: Start at 35 °C, hold for 2 min, ramp to 150 °C at 15 °C/min, hold for 5 min, then ramp to 190 °C at 3 °C/min and hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL min⁻¹
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Detection: Full scan mode or Selected Ion Monitoring (SIM)
Visualization of Key Concepts
To aid in the understanding of the selection and application of internal standards, the following diagrams have been generated.
Caption: Logical workflow for selecting an internal standard.
Caption: General experimental workflow for aniline analysis.
Conclusion
The selection of an appropriate internal standard is paramount for achieving accurate and precise quantification of aniline derivatives. The experimental evidence strongly supports the use of deuterated internal standards as the preferred choice, as they provide the most effective compensation for analytical variability, particularly in complex matrices. While structural analogs can be employed, they require more rigorous validation to ensure their suitability. For screening purposes with simple matrices, external calibration may suffice, but for definitive quantitative results, the use of an internal standard is highly recommended. By following the guidelines and protocols outlined in this guide, researchers can develop robust and reliable analytical methods for the determination of aniline derivatives.
References
A Researcher's Guide to Deuterated Aniline Standards: A Performance Comparison
For researchers, scientists, and drug development professionals utilizing deuterated aniline in quantitative analysis, the selection of a high-quality standard is paramount for generating accurate and reproducible data. This guide provides an objective comparison of commercially available deuterated aniline standards, focusing on key performance parameters to inform your selection process. The information presented is based on publicly available data and established analytical methodologies.
Deuterated aniline, commonly used as an internal standard in mass spectrometry-based applications, offers a distinct mass shift from its unlabeled counterpart, enabling precise quantification. However, the performance of these standards can vary between different isotopic labeling patterns (e.g., Aniline-d5 vs. Aniline-d7) and among manufacturers. The primary metrics for evaluating these standards are isotopic purity, chemical purity, and stability against hydrogen-deuterium (H/D) exchange.
Quantitative Performance Data
The following table summarizes the specified isotopic and chemical purity of deuterated aniline standards from various commercial suppliers. This data is compiled from publicly available product specifications and certificates of analysis. It is important to note that lot-to-lot variability can occur, and it is always recommended to consult the certificate of analysis for the specific product batch.
| Product | Supplier | Isotopic Purity (atom % D) | Chemical Purity |
| Aniline-2,3,4,5,6-d5 | Sigma-Aldrich | ≥98 | ≥99% (CP) |
| Aniline-ring-D5 | Cambridge Isotope Laboratories, Inc. | 98 | ≥98%[1][2] |
| Aniline-2,3,4,5,6-d5 | ZEOtope | ≥98 | ≥99.0% (GC)[3] |
| Aniline-d7 | Sigma-Aldrich | ≥98 | ≥99% (CP)[4] |
| Aniline-d7 | Santa Cruz Biotechnology | 98% (isotopic) | Not specified |
| Aniline-d7 | ZEOtope | ≥98 | ≥99.0% (GC) |
Note: "CP" denotes "Chemically Pure," and "GC" indicates that the purity was determined by Gas Chromatography.
Key Performance Considerations
-
Isotopic Purity: This is a critical parameter that indicates the percentage of deuterium atoms at the labeled positions. Higher isotopic purity minimizes the contribution of the deuterated standard to the signal of the unlabeled analyte, thereby improving the accuracy of quantification.
-
Chemical Purity: High chemical purity ensures that the standard is free from other organic impurities that could interfere with the analysis or degrade over time.
-
Stability (H/D Exchange): Deuterated anilines, particularly Aniline-d7 where deuterium atoms are on the amine group, are susceptible to H/D back-exchange with protic solvents (e.g., water, methanol). Aniline-d5, with deuterium on the aromatic ring, is generally more stable under typical analytical conditions. The choice between Aniline-d5 and Aniline-d7 may depend on the sample matrix and the analytical workflow.
Experimental Workflow & Methodologies
A comprehensive performance comparison of different deuterated aniline standards would involve a systematic evaluation of their isotopic and chemical purity, as well as their stability. The following diagram and protocols outline a typical workflow for such a comparison.
Figure 1. Experimental workflow for the performance comparison of deuterated aniline standards.
Detailed Experimental Protocols
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)
Objective: To accurately determine the isotopic distribution and enrichment of the deuterated aniline standards.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of each deuterated aniline standard at a concentration of 1 mg/mL in anhydrous acetonitrile.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Infusion: Direct infusion of the working solution at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a narrow mass range around the molecular ions of the deuterated and non-deuterated aniline (e.g., m/z 90-110).
-
Resolution: Set the instrument to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Acquire the mass spectrum for each standard.
-
Identify the monoisotopic peak of the unlabeled aniline (C6H7NH2) and the corresponding peaks for the deuterated isotopologues (e.g., for Aniline-d5: M+1, M+2, M+3, M+4, M+5).
-
Calculate the isotopic purity by determining the relative abundance of the fully deuterated peak compared to the sum of all isotopologue peaks.
-
Chemical Purity Assessment by Gas Chromatography (GC)
Objective: To determine the percentage of the primary aniline compound and identify any organic impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of each deuterated aniline standard at a concentration of 1 mg/mL in a suitable solvent such as methylene chloride or toluene.
-
Prepare a working solution at an appropriate concentration for GC analysis (e.g., 100 µg/mL).
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or transfer line temperature of 280 °C (MS).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis:
-
Inject the working solution of each standard.
-
Integrate the peak area of the main aniline peak and any impurity peaks.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Stability Assessment (H/D Exchange)
Objective: To evaluate the stability of the deuterium labels against back-exchange in a protic solvent.
Methodology:
-
Sample Preparation:
-
Prepare a solution of each deuterated aniline standard at a concentration of 10 µg/mL in a protic solvent mixture (e.g., 50:50 methanol:water).
-
Incubate the solutions at room temperature.
-
-
Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), analyze the samples by HR-MS as described in the isotopic purity assessment protocol.
-
-
Data Analysis:
-
For each time point, determine the relative abundance of the fully deuterated isotopologue and the lower mass isotopologues that would result from H/D exchange.
-
Plot the percentage of the fully deuterated species over time to assess the rate of deuterium loss. This will provide a comparative measure of the stability of the different deuterated aniline standards.
-
Conclusion
The selection of a deuterated aniline standard should be based on a thorough evaluation of its isotopic and chemical purity, as well as its stability under the intended experimental conditions. While most reputable suppliers offer standards with high specified purity, it is crucial for researchers to be aware of the potential for H/D exchange, especially when using Aniline-d7 in protic solvents. For applications requiring high stability, Aniline-d5 is often the preferred choice. By following the outlined experimental protocols, researchers can perform their own performance comparisons to ensure the selection of the most suitable deuterated aniline standard for their specific analytical needs, ultimately leading to more reliable and accurate quantitative results.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

